(4S)-1-Boc-4-amino-D-proline
Descripción
The exact mass of the compound (2R,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2R,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWRIVZIPSHUOR-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564611 | |
| Record name | (4S)-4-Amino-1-(tert-butoxycarbonyl)-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132622-78-7 | |
| Record name | 1-(1,1-Dimethylethyl) (2R,4S)-4-amino-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132622-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S)-4-Amino-1-(tert-butoxycarbonyl)-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,4S)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4S)-1-Boc-4-amino-D-proline: Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4S)-1-Boc-4-amino-D-proline, systematically named (2R,4S)-1-(tert-butoxycarbonyl)-4-aminopyrrolidine-2-carboxylic acid, is a conformationally constrained non-proteinogenic amino acid derivative. Its rigid pyrrolidine (B122466) backbone, combined with the specific stereochemistry at the C2 and C4 positions, makes it a valuable building block in medicinal chemistry and peptide design. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen allows for its straightforward incorporation into peptide sequences using standard solid-phase or solution-phase synthesis methodologies. This guide provides a comprehensive overview of the structure, stereochemistry, and a proposed synthetic pathway for this compound, along with relevant physicochemical data.
Chemical Structure and Stereochemistry
The structure of this compound is characterized by a five-membered pyrrolidine ring. The stereochemistry is crucial for its function and is defined as D-proline, indicating the R configuration at the alpha-carbon (C2). The amino group at the C4 position has the S configuration. Therefore, the full stereochemical descriptor for the core amino acid is (2R, 4S).
The pyrrolidine ring nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, making it orthogonal to many other protecting groups used in peptide synthesis.
The IUPAC name for this compound is (2R,4S)-1-(tert-butoxycarbonyl)-4-aminopyrrolidine-2-carboxylic acid . The stereochemistry significantly influences the conformation of the pyrrolidine ring, which in turn affects the backbone torsion angles of peptides into which it is incorporated. The trans relationship between the carboxylic acid at C2 and the amino group at C4 is a key structural feature.
Physicochemical and Analytical Data
While a comprehensive, publicly available dataset for this specific compound is limited, the following table summarizes key physicochemical properties based on information from chemical suppliers and related literature.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈N₂O₄ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 230.26 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 132622-78-7 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to off-white solid | General observation for similar compounds |
| Melting Point | Not available | |
| Optical Rotation ([α]D) | Not available |
-
¹H NMR: Signals corresponding to the Boc group (a singlet around 1.4 ppm), protons on the pyrrolidine ring (in the range of 1.5-4.5 ppm), and the amino and carboxylic acid protons.
-
¹³C NMR: Resonances for the carbonyl carbons of the Boc and carboxylic acid groups (typically 155-175 ppm), the quaternary carbon of the Boc group (around 80 ppm), and the carbons of the pyrrolidine ring.
Proposed Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly described in a single publication. However, based on established methodologies for the synthesis of 4-substituted proline derivatives, a plausible synthetic route starting from N-Boc-trans-4-hydroxy-D-proline is outlined below. This route involves a stereospecific conversion of the hydroxyl group to an amino group via an azide (B81097) intermediate.
Step 1: Activation of the Hydroxyl Group
The synthesis would commence with the activation of the hydroxyl group of N-Boc-trans-4-hydroxy-D-proline to create a good leaving group. This is typically achieved by mesylation or tosylation.
-
Protocol: To a solution of N-Boc-trans-4-hydroxy-D-proline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or pyridine) at 0 °C, is added a sulfonylating agent such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.1-1.5 eq) and a base (e.g., triethylamine (B128534) or pyridine). The reaction is stirred at 0 °C and then allowed to warm to room temperature until completion, as monitored by TLC. The reaction is then quenched, and the product is extracted and purified.
Step 2: S N 2 Displacement with Azide
The activated hydroxyl group undergoes nucleophilic substitution with an azide source. This reaction proceeds with inversion of stereochemistry at the C4 position, yielding the desired S configuration.
-
Protocol: The mesylated or tosylated intermediate (1.0 eq) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). Sodium azide (NaN₃) (a slight excess, e.g., 1.5-3.0 eq) is added, and the mixture is heated (e.g., to 60-80 °C) for several hours until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent, and the crude azide intermediate is purified.
Step 3: Reduction of the Azide to the Amine
The final step is the reduction of the azide group to the primary amine. This can be achieved through several methods, with catalytic hydrogenation being a common and clean approach.
-
Protocol: The azide intermediate is dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol). A catalytic amount of palladium on carbon (Pd/C, 10 mol%) is added. The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (e.g., balloon pressure or in a Parr shaker) at room temperature until the reaction is complete. The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield the crude product. The final compound, this compound, is then purified by recrystallization or column chromatography.
Applications in Research and Drug Development
This compound is a valuable building block for the synthesis of peptidomimetics and conformationally constrained peptides. The introduction of this residue can induce specific secondary structures, such as β-turns, and can enhance the metabolic stability of peptides by making them less susceptible to enzymatic degradation. The amino group at the C4 position also provides a handle for further functionalization, allowing for the attachment of various side chains or for the formation of cyclic peptides.
Conclusion
Synthesis of Enantiomerically Pure (4S)-1-Boc-4-amino-D-proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of a robust and stereoselective synthetic route to enantiomerically pure (4S)-1-Boc-4-amino-D-proline, a valuable chiral building block in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, cis-4-hydroxy-D-proline, and proceeds through a four-step sequence involving protection, stereochemical inversion, and functional group transformation.
Synthetic Strategy Overview
The core of this synthetic approach lies in the stereospecific conversion of the C4 hydroxyl group of a protected cis-4-hydroxy-D-proline derivative to an amino group with inversion of configuration. This is achieved via a Mitsunobu reaction to introduce an azide (B81097) moiety, followed by its reduction. The synthesis can be summarized in the following key stages:
-
Protection of cis-4-hydroxy-D-proline: The carboxylic acid and amino functionalities of the starting material are protected to prevent unwanted side reactions in subsequent steps. The amino group is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is converted to a methyl ester.
-
Stereochemical Inversion via Mitsunobu Reaction: The hydroxyl group of the protected hydroxyproline (B1673980) is converted to an azide with inversion of stereochemistry at the C4 position using a Mitsunobu reaction with a suitable azide source.
-
Reduction of the Azide: The azide functionality is reduced to the corresponding primary amine to yield the desired 4-amino-D-proline derivative.
-
Final Deprotection (Optional): If the free amino acid is required, the methyl ester can be hydrolyzed. For most applications in peptide synthesis, the protected form is used directly.
Experimental Protocols
The following sections detail the experimental procedures for each step of the synthesis.
Step 1: Synthesis of (2R, 4R)-1-Boc-4-hydroxy-D-proline methyl ester
Reaction: Protection of the amino and carboxylic acid groups of cis-4-hydroxy-D-proline.
Protocol:
-
Esterification: To a suspension of cis-4-hydroxy-D-proline (1.0 eq) in methanol (B129727) (5-10 vol), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12-16 hours until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield the methyl ester hydrochloride as a crude solid.
-
Boc Protection: The crude methyl ester hydrochloride is dissolved in a mixture of dichloromethane (B109758) (DCM) and water (1:1, 10-15 vol). Triethylamine (2.5 eq) is added, followed by di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 eq) at 0 °C. The reaction mixture is stirred at room temperature for 4-6 hours. After completion, the organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate (B1210297)/hexanes gradient) to afford (2R, 4R)-1-Boc-4-hydroxy-D-proline methyl ester.
| Step | Reactant | Reagents | Solvent | Typical Yield |
| 1 | cis-4-hydroxy-D-proline | Thionyl chloride | Methanol | 90-95% |
| 2 | Methyl (2R, 4R)-4-hydroxyprolinate | (Boc)₂O, Triethylamine | DCM/Water | 85-90% |
Step 2: Synthesis of (2R, 4S)-1-Boc-4-azido-D-proline methyl ester
Reaction: Mitsunobu reaction for the conversion of the hydroxyl group to an azide with inversion of configuration.
Protocol:
-
To a solution of (2R, 4R)-1-Boc-4-hydroxy-D-proline methyl ester (1.0 eq) and triphenylphosphine (B44618) (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) (10-15 vol) at 0 °C under an inert atmosphere, diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) is added dropwise.
-
A solution of diphenylphosphoryl azide (DPPA) (1.5 eq) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield (2R, 4S)-1-Boc-4-azido-D-proline methyl ester.
| Reactant | Reagents | Solvent | Typical Yield |
| (2R, 4R)-1-Boc-4-hydroxy-D-proline methyl ester | PPh₃, DIAD/DEAD, DPPA | THF | 70-80% |
Step 3: Synthesis of (2R, 4S)-1-Boc-4-amino-D-proline methyl ester
Reaction: Reduction of the azide to a primary amine.
Protocol:
-
To a solution of (2R, 4S)-1-Boc-4-azido-D-proline methyl ester (1.0 eq) in methanol or ethyl acetate (10-20 vol), palladium on carbon (10% Pd/C, 0.1 eq) is added.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 4-8 hours.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to give the crude (2R, 4S)-1-Boc-4-amino-D-proline methyl ester, which can be used in the next step without further purification or can be purified by column chromatography if necessary.
| Reactant | Reagents | Solvent | Typical Yield |
| (2R, 4S)-1-Boc-4-azido-D-proline methyl ester | 10% Pd/C, H₂ | Methanol or Ethyl Acetate | >95% |
Step 4: Synthesis of this compound
Reaction: Hydrolysis of the methyl ester to the carboxylic acid.
Protocol:
-
The crude (2R, 4S)-1-Boc-4-amino-D-proline methyl ester (1.0 eq) is dissolved in a mixture of THF and water (1:1, 10-15 vol).
-
Lithium hydroxide (B78521) monohydrate (2.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.
-
After the reaction is complete, the THF is removed under reduced pressure. The aqueous solution is acidified to pH 3-4 with 1N HCl.
-
The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the final product, this compound.
| Reactant | Reagents | Solvent | Typical Yield |
| (2R, 4S)-1-Boc-4-amino-D-proline methyl ester | LiOH·H₂O | THF/Water | 90-95% |
Visualization of the Synthetic Workflow
The following diagram illustrates the synthetic pathway from cis-4-hydroxy-D-proline to the target molecule.
Caption: Synthetic pathway for this compound.
Logical Relationship of Key Transformations
The following diagram outlines the logical progression of the key chemical transformations involved in the synthesis.
A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of (4S)-1-Boc-4-amino-D-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (4S)-1-Boc-4-amino-D-proline. Due to the limited availability of published, fully assigned experimental spectra for this specific compound, the following data tables are based on predicted values derived from spectral data of structurally similar compounds and established principles of NMR spectroscopy. This guide also outlines a standard experimental protocol for the acquisition of such data and includes visualizations to aid in the understanding of the molecule's structure and the analytical workflow.
Predicted NMR Data
The chemical shifts (δ) in parts per million (ppm) for this compound are predicted based on the analysis of related proline derivatives. The presence of the Boc protecting group and the amino substituent at the C4 position significantly influences the electronic environment of the neighboring protons and carbons, which is reflected in their respective chemical shifts.
1.1. Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine (B122466) ring, the tert-butyl group of the Boc protecting group, and the amino group. The multiplicity and coupling constants (J) will be dependent on the dihedral angles between adjacent protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~4.1 - 4.3 | dd | J ≈ 8.0, 4.0 |
| H3a | ~2.0 - 2.2 | m | - |
| H3b | ~2.2 - 2.4 | m | - |
| H4 | ~3.8 - 4.0 | m | - |
| H5a | ~3.4 - 3.6 | m | - |
| H5b | ~3.6 - 3.8 | m | - |
| NH₂ | ~1.5 - 2.5 | br s | - |
| Boc (9H) | ~1.45 | s | - |
Note: The chemical shifts and coupling constants are estimates and can vary based on the solvent and experimental conditions. The signals for the pyrrolidine ring protons (H3, H4, H5) are expected to be complex due to overlapping multiplets.
1.2. Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid and the Boc group, as well as the quaternary carbon of the Boc group, are expected to appear at characteristic downfield shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | ~175 - 178 |
| C=O (Boc) | ~154 - 156 |
| C (Boc, quaternary) | ~80 - 82 |
| C2 | ~59 - 61 |
| C3 | ~35 - 37 |
| C4 | ~50 - 52 |
| C5 | ~46 - 48 |
| CH₃ (Boc) | ~28 - 29 |
Note: These chemical shifts are predicted and can be influenced by the choice of solvent and other experimental parameters.
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound is outlined below.
2.1. Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Chloroform-d). The choice of solvent can affect the chemical shifts and the observation of exchangeable protons (e.g., NH₂ and COOH).
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to reference the spectra.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
Mandatory Visualizations
3.1. Molecular Structure
The following diagram illustrates the molecular structure of this compound, with atom numbering used for NMR assignment.
Caption: Molecular structure of this compound.
3.2. Analytical Workflow
The logical workflow for the characterization of this compound using NMR spectroscopy is depicted below.
Caption: Workflow for NMR characterization.
A Technical Guide to (4S)-1-Boc-4-amino-D-proline for Researchers and Drug Development Professionals
(4S)-1-Boc-4-amino-D-proline is a synthetic amino acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its constrained pyrrolidine (B122466) ring and the presence of a protected amino group at the 4-position make it a unique scaffold for introducing specific conformational constraints into peptides and small molecules. This guide provides an in-depth overview of its commercial availability, physicochemical properties, and its application in the synthesis of bioactive compounds, particularly as a key intermediate in the development of aryl hydrocarbon receptor (AhR) modulators.
Commercial Availability
This compound is readily available from several commercial chemical suppliers. Researchers can procure this compound for research and development purposes from the following vendors:
-
MedchemExpress
-
Advanced ChemBlocks
-
Ambeed
-
Fisher Scientific
-
ChemicalBook
Physicochemical and Specification Data
The following table summarizes the key physicochemical properties and typical specifications for commercially available this compound and a related derivative.
| Property | This compound | (4S)-4-(Boc-amino)-1-Fmoc-D-proline[1] |
| IUPAC Name | tert-butyl (2R,4S)-4-aminopyrrolidine-2-carboxylate | (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid |
| CAS Number | 132622-78-7 | 1820570-42-0 |
| Molecular Formula | C₁₀H₁₈N₂O₄ | C₂₅H₂₈N₂O₆ |
| Molecular Weight | 230.26 g/mol [2] | 452.51 g/mol |
| Purity | Typically ≥95% | ≥95% |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol (B129727) | Soluble in DMSO, Methanol |
| Storage | Recommended storage at -20°C for long-term stability. | Recommended storage at -20°C. |
Application in the Synthesis of Aryl Hydrocarbon Receptor (AhR) Modulators
A significant application of this compound is in the synthesis of novel aminopyrimidine derivatives that act as modulators of the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor involved in regulating a variety of biological processes, including immune responses, and is a target for therapeutic intervention in autoimmune diseases and cancer.
The synthesis involves a multi-step sequence where the proline derivative is coupled with a substituted aminopyrimidine core. The following is a representative experimental protocol adapted from the procedures outlined in patent WO2021194326.[2]
Experimental Protocol: Synthesis of an AhR Modulator Intermediate
Step 1: Reductive Amination
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or methanol (MeOH), is added a substituted aldehyde or ketone (1.1 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
A reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is added portion-wise.
-
The reaction is stirred at room temperature for 12-24 hours until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted with DCM or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-substituted proline derivative.
Step 2: Coupling with Aminopyrimidine Core
-
The N-substituted proline derivative from Step 1 (1.0 eq) is dissolved in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).
-
A substituted aminopyrimidine (1.0 eq), a coupling agent such as HATU or HOBt/EDC (1.2 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) are added to the solution.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed successively with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The resulting crude material is purified by flash chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the final aminopyrimidine derivative.
Experimental Workflow Diagram
The following diagram, generated using the DOT language, illustrates the general workflow for the synthesis of an aryl hydrocarbon receptor modulator using this compound.
Caption: Synthetic workflow for an AhR modulator.
Signaling Pathway Context: Aryl Hydrocarbon Receptor (AhR)
The compounds synthesized using this compound are designed to modulate the AhR signaling pathway. The diagram below provides a simplified overview of this pathway.
References
The Pivotal Role of 4-Aminoproline Scaffolds in Peptidomimetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, peptidomimetics represent a crucial bridge between the remarkable specificity of peptides and the favorable pharmacokinetic properties of small molecules. Within this field, the incorporation of constrained scaffolds is a key strategy to impart desirable conformational rigidity and metabolic stability. Among these, the 4-aminoproline (Amp) scaffold has emerged as a versatile and powerful tool. This technical guide provides an in-depth exploration of the multifaceted functions of 4-aminoproline in peptidomimetics, detailing its impact on molecular conformation, its application in targeting specific biological pathways, and the experimental methodologies underpinning its use.
Core Functions of 4-Aminoproline Scaffolds
The utility of 4-aminoproline in peptidomimetic design stems from several key features that address the inherent limitations of natural peptides.
Conformational Constraint and Pre-organization
The pyrrolidine (B122466) ring of proline introduces a significant conformational restraint into a peptide backbone. The substitution at the C4 position with an amino group further influences the ring's puckering (endo vs. exo) and the cis/trans isomerization of the preceding peptide bond. This pre-organization of the peptide backbone can lead to a higher affinity for the target receptor by reducing the entropic penalty of binding. Specifically, the stereochemistry at the C4 position plays a critical role in dictating the preferred conformation.
Induction of Secondary Structures: The β-Turn Mimic
The constrained nature of the 4-aminoproline scaffold makes it an effective mimic of β-turns, which are ubiquitous secondary structures in proteins crucial for molecular recognition and protein folding.[1] By replacing a dipeptide segment with a 4-aminoproline residue, the peptidomimetic can be engineered to adopt a specific turn conformation, thereby mimicking the bioactive conformation of the parent peptide. This mimicry is essential for designing potent and selective ligands.
Enhanced Enzymatic Stability
A primary drawback of peptide-based therapeutics is their rapid degradation by proteases. The incorporation of unnatural amino acids like 4-aminoproline can significantly enhance metabolic stability.[2] The modified proline ring is often a poor substrate for proteases, leading to a longer in vivo half-life of the peptidomimetic.
pH-Responsiveness
The amino group on the 4-aminoproline scaffold has a pKa value that can be tuned to be close to physiological pH.[3] This property can be exploited to design "smart" peptidomimetics whose conformation and, consequently, biological activity can be modulated by changes in the local pH environment, such as those found in tumor microenvironments or endosomal compartments. The protonation state of the amino group can influence the amide bond rotation and overall conformation of the peptidomimetic.[3]
Data Presentation: Quantitative Analysis of 4-Aminoproline Peptidomimetics
The following table summarizes the biological activity of several 4-aminoproline-containing peptidomimetics, primarily targeting integrin receptors.
| Compound ID | Target | Assay Type | Activity (IC50/EC50) | Reference |
| c[Amp(MPUPA)Val-Asp-Leu] | α4β1 Integrin | Jurkat Cell Adhesion to VCAM-1 | EC50: 0.8 ± 0.1 µM | [2] |
| c[Amp(MPUPA)Leu-Asp-Val] | α4β1 Integrin | Jurkat Cell Adhesion to VCAM-1 | IC50: > 10 µM | [2] |
| c[Amp(MPUPA)Val-Gly-Asp] | α4β1 Integrin | Jurkat Cell Adhesion to VCAM-1 | IC50: > 10 µM | [2] |
| c[Amp(MPUPA)Leu-Val-Asp] | α4β1 Integrin | Jurkat Cell Adhesion to VCAM-1 | IC50: > 10 µM | [2] |
| c[Amp(MPUPA)Val-Asp-Arg] | α4β1 Integrin | Jurkat Cell Adhesion to VCAM-1 | IC50: > 10 µM | [2] |
| c[Amp(MPUPA)Leu-Asp-Gly-Val] | α4β1 Integrin | Jurkat Cell Adhesion to VCAM-1 | IC50: > 10 µM | [2] |
| c[Amp(MPUPA)Leu-Gly-Asp-Val] | α4β1 Integrin | Jurkat Cell Adhesion to VCAM-1 | IC50: > 10 µM | [2] |
Experimental Protocols
Synthesis of Fmoc-(2S,4R)-4-Azido-L-proline (A Precursor to 4-Aminoproline)
A common strategy to introduce the 4-amino group is via an azide (B81097) intermediate, which can then be reduced. The following protocol is adapted from procedures for the synthesis of substituted prolines.
Materials:
-
Fmoc-(2S,4R)-4-hydroxyproline
-
Diphenylphosphoryl azide (DPPA)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Toluene (B28343), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve Fmoc-(2S,4R)-4-hydroxyproline in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add DBU to the solution, followed by the dropwise addition of DPPA.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Fmoc-(2S,4R)-4-azido-L-proline. The azide can then be reduced to the corresponding amine using standard methods (e.g., catalytic hydrogenation with Pd/C or Staudinger reaction) prior to use in peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) of a 4-Aminoproline-Containing Peptide
This protocol outlines the manual synthesis of a generic peptide incorporating a 4-aminoproline residue using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Fmoc-protected amino acids (including Fmoc-(2S,4R)-4-(Boc-amino)-L-proline)
-
Coupling reagents (e.g., HATU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS)
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HATU (3-5 eq.), and HOBt (3-5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction completion using a Kaiser test (a positive test indicates incomplete coupling).
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For the incorporation of 4-aminoproline, use Fmoc-(2S,4R)-4-(Boc-amino)-L-proline.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.
-
Peptide Precipitation and Purification: Filter the cleavage solution to remove the resin beads. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Jurkat Cell Adhesion Assay
This assay is used to evaluate the ability of compounds to modulate α4β1 integrin-mediated cell adhesion.[2]
Materials:
-
Jurkat E6.1 cells
-
VCAM-1
-
96-well black plates
-
Bovine serum albumin (BSA)
-
Hank's Balanced Salt Solution (HBSS)
-
CellTracker Green CMFDA
-
Test compounds
-
Triton X-100
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well black plate with VCAM-1 (e.g., 2 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in HBSS for 30 minutes at 37°C.
-
Cell Labeling and Treatment:
-
Label Jurkat cells with CellTracker Green CMFDA according to the manufacturer's protocol.
-
Pre-incubate the labeled cells with various concentrations of the test compounds (or vehicle control) for 30 minutes at 37°C.
-
-
Cell Adhesion: Plate the pre-incubated Jurkat cells onto the VCAM-1-coated wells and incubate for 30 minutes at 37°C.
-
Washing: Gently wash the wells three times with 1% BSA in HBSS to remove non-adherent cells.
-
Cell Lysis and Fluorescence Measurement:
-
Lyse the adherent cells by adding 0.5% Triton X-100 in PBS to each well and incubating for 30 minutes at 4°C.
-
Measure the fluorescence of the lysate in a fluorescence plate reader (e.g., Ex485 nm/Em 535 nm).
-
-
Data Analysis: Determine the number of adherent cells by comparing the fluorescence readings to a standard curve generated with known concentrations of labeled Jurkat cells. Calculate EC50 or IC50 values using appropriate software (e.g., GraphPad Prism).
Visualization of Pathways and Workflows
α4β1 Integrin Signaling Pathway
The binding of a 4-aminoproline-containing peptidomimetic to α4β1 integrin can modulate downstream signaling pathways that are crucial for cell migration, adhesion, and proliferation. The following diagram illustrates a simplified representation of the α4β1 integrin signaling cascade.
Caption: Simplified α4β1 integrin signaling pathway.
Experimental Workflow for Synthesis and Evaluation
The development of 4-aminoproline-based peptidomimetics follows a structured workflow from synthesis to biological evaluation.
Caption: Workflow for peptidomimetic synthesis and testing.
Logical Relationship: 4-Aminoproline as a β-Turn Mimic
The ability of 4-aminoproline to act as a β-turn mimic is a consequence of its inherent structural constraints.
Caption: How 4-aminoproline induces a β-turn conformation.
Conclusion
4-Aminoproline scaffolds are a valuable asset in the design and development of peptidomimetics. Their ability to impose conformational constraints, mimic key secondary structures, enhance metabolic stability, and introduce pH-responsiveness provides a versatile platform for creating novel therapeutic agents. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for harnessing the full potential of this unique building block. As our understanding of the structure-activity relationships of 4-aminoproline-containing peptidomimetics continues to grow, so too will their applications in addressing a wide range of diseases.
References
- 1. N.m.r. studies of myelin basic protein. Conformation of a peptide that is an antigenic determinant for B-cell reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Characterization of Boc-Protected Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyloxycarbonyl (Boc) protected amino acids are cornerstone reagents in modern peptide synthesis and drug discovery. The Boc group provides robust protection for the amino functional group, preventing unwanted side reactions during peptide coupling.[] Its stability under various conditions and its facile, acid-labile removal make it an invaluable tool for chemists.[][2] The precise structural integrity, purity, and stereochemistry of these derivatives are paramount to the success of multi-step syntheses, directly impacting the quality and efficacy of the final therapeutic peptides or small molecule drugs.
This technical guide provides a comprehensive overview of the core analytical techniques used to characterize Boc-protected amino acid derivatives. It offers detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the logical workflows involved in ensuring the quality of these critical building blocks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of Boc-protected amino acids.[3] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the successful installation of the Boc group and the integrity of the amino acid scaffold.
A key diagnostic feature in the ¹H NMR spectrum is a prominent singlet signal corresponding to the nine equivalent protons of the tert-butyl group.[4] In the ¹³C NMR spectrum, characteristic signals for the quaternary and methyl carbons of the Boc group, as well as the carbamate (B1207046) carbonyl, serve as definitive evidence of successful protection.[3][5]
Data Presentation: Characteristic NMR Chemical Shifts
The following table summarizes the typical chemical shifts observed for the Boc protecting group. Actual shifts may vary slightly depending on the specific amino acid, solvent, and experimental conditions.[3][6]
| Group | Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| tert-Butyl | ¹H | 1.4 - 1.6 | Singlet | Integrates to 9 protons.[4] |
| Amide | ¹H | 4.5 - 6.8 (DMSO-d₆) | Broad Singlet/Doublet | Shift is solvent-dependent and may exchange in protic solvents.[3] |
| tert-Butyl (CH₃)₃ | ¹³C | ~28.5 | Quartet | |
| tert-Butyl C(CH₃)₃ | ¹³C | ~80.0 | Singlet | Quaternary carbon.[3] |
| Carbamate C=O | ¹³C | ~156 | Singlet | [3] |
Experimental Protocol: ¹H and ¹³C NMR Analysis
This protocol outlines the general procedure for acquiring NMR spectra for a Boc-protected amino acid derivative.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the Boc-amino acid derivative.[3]
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[4] DMSO-d₆ is often preferred for observing amide protons.[3]
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.[3]
-
For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common.[3]
-
-
Data Acquisition :
-
¹H NMR : Acquire a standard 1D proton spectrum. Typical parameters include 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.[3]
-
¹³C NMR : Acquire a proton-decoupled 1D carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required. Typical parameters include 1024-4096 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.[3]
-
-
Data Analysis :
-
Process the spectra using appropriate software (e.g., Fourier transform, phase correction, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks based on their chemical shift, multiplicity, and integration, comparing them to the expected values.[7]
-
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry is an essential tool for confirming the molecular weight of the synthesized Boc-amino acid derivative. Electrospray Ionization (ESI) is a common soft ionization technique used for this purpose.[] A frequent observation during ESI-MS analysis of Boc-protected compounds is in-source fragmentation, which can also be diagnostic.[9]
The most characteristic fragmentation pathway involves the loss of isobutylene (B52900) (56 Da) or, alternatively, the loss of the entire tert-butoxy (B1229062) group or t-butanol.[10][11][12] To minimize this fragmentation and observe the intact molecular ion, soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.[9]
Data Presentation: Common Mass Fragments
| Ion | Description | Notes |
| [M+H]⁺ / [M+Na]⁺ | Protonated or sodiated molecular ion | Confirms the molecular weight of the intact compound. |
| [M-H]⁻ | Deprotonated molecular ion | Often observed in negative ion mode.[11] |
| [M+H-56]⁺ | Loss of isobutylene | A very common fragment from the Boc group.[11] |
| [M+H-100]⁺ | Loss of the entire Boc group (C₅H₉O₂) | Represents the unprotected amino acid. |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation :
-
Prepare a dilute solution of the Boc-amino acid derivative (approx. 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The solvent should be compatible with the mobile phase if using LC-MS.
-
-
Data Acquisition :
-
The sample can be introduced into the mass spectrometer via direct infusion or through an LC system.[9]
-
Acquire spectra in both positive and negative ion modes to maximize the chances of observing a clear molecular ion.
-
Optimize instrument parameters (e.g., fragmentor voltage, capillary temperature) to control the degree of in-source fragmentation. Lowering the fragmentor voltage can sometimes reduce Boc-cleavage.[9]
-
-
Data Analysis :
-
Identify the peak corresponding to the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and confirm that its m/z value matches the calculated molecular weight of the target compound.
-
Analyze any observed fragment ions to see if they correspond to characteristic losses from the Boc group.
-
High-Performance Liquid Chromatography (HPLC): Purity and Chiral Analysis
HPLC is the workhorse technique for assessing the purity of Boc-protected amino acid derivatives.[13] Reversed-Phase HPLC (RP-HPLC) is the most common mode used, separating compounds based on their polarity.[13][14] For chiral amino acids, specialized chiral stationary phases (CSPs) are necessary to separate enantiomers and determine the optical purity, a critical quality attribute.[15][16]
Data Presentation: Typical RP-HPLC Method for Purity Assessment
| Parameter | Condition | Notes |
| Instrumentation | HPLC system with UV detector | [13] |
| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) | [14] |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent to improve peak shape.[13] |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | [13] |
| Gradient | 5% to 95% B over 20 minutes (typical) | Gradient must be optimized for the specific compound.[13] |
| Flow Rate | 1.0 mL/min | [13] |
| Detection | UV at 210-220 nm | Wavelength for detecting the peptide bond and carbamate.[14] |
| Column Temperature | 30 °C | [14] |
Experimental Protocol: RP-HPLC Purity Analysis
-
Sample Preparation :
-
Prepare a stock solution of the Boc-amino acid derivative at a concentration of approximately 0.5-1.0 mg/mL.[14]
-
The solvent should be the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).[14]
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[14]
-
-
Data Acquisition :
-
Equilibrate the HPLC column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.[14]
-
Run the gradient method and record the chromatogram.
-
-
Data Analysis :
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the compound by dividing the peak area of the main product by the total area of all peaks, expressed as a percentage.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation
FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. For Boc-protected amino acids, FTIR is particularly useful for verifying the formation of the carbamate linkage and the presence of the N-H bond.[17]
Data Presentation: Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
| N-H (Amide) | Stretching | 3300 - 3500 | [4] |
| C=O (Carbamate) | Stretching | 1680 - 1720 | This is a key diagnostic peak for the Boc group.[4][18] |
| N-H (Amide) | Bending | ~1529 | [18] |
| C-O (Carbamate) | Stretching | ~1170 | [6] |
Experimental Protocol: FTIR Analysis
-
Sample Preparation :
-
Ensure the sample is dry and free of solvent.
-
For solid samples, the KBr (potassium bromide) pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent disk.
-
Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on an IR-transparent window (e.g., NaCl), and allowing the solvent to evaporate.
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
-
Place the sample in the instrument and record the sample spectrum. The instrument will automatically subtract the background.
-
-
Data Analysis :
-
Identify the characteristic absorption bands and compare them with the expected frequencies for the Boc group and the amino acid backbone to confirm the structure.[17]
-
Visualization of Workflows and Logic
Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized Boc-protected amino acid derivative.
Complementary Analytical Techniques
Different analytical techniques provide distinct and complementary pieces of information, which together create a complete picture of the molecule's identity and quality.
References
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Determine the structure of Boc amino acids [cheminfo.org]
- 9. researchgate.net [researchgate.net]
- 10. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. spiedigitallibrary.org [spiedigitallibrary.org]
- 18. researchgate.net [researchgate.net]
The Pivotal Role of Proline Analogs in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proline, a unique proteinogenic amino acid, imparts significant conformational constraints on peptides and proteins due to its cyclic structure. This inherent rigidity has made proline and its analogs invaluable tools in medicinal chemistry and drug design. By strategically modifying the proline scaffold, researchers can fine-tune the pharmacological properties of therapeutic agents, enhancing their potency, selectivity, and metabolic stability. This guide provides an in-depth exploration of the multifaceted role of proline analogs in contemporary drug discovery, detailing their synthesis, conformational effects, and applications in targeting a wide array of diseases. It further presents key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for professionals in the field.
Introduction
The incorporation of proline introduces a unique kink in the polypeptide chain, restricting the available conformational space and influencing the cis/trans isomerization of the preceding peptide bond.[1][2] These structural constraints are critical for the native folding and function of many proteins and are often found in bioactive peptide epitopes, such as β-turns.[1][3] Proline analogs, synthetic derivatives of proline, leverage these properties to create peptidomimetics and small molecules with improved therapeutic profiles.[4][5] These analogs can be designed to enforce specific conformations, enhance binding affinity to biological targets, and improve pharmacokinetic properties like bioavailability and resistance to metabolic degradation.[6][7] Over the past 15 years, more than 15 FDA-approved drugs have incorporated proline analogs in their structures, with five of these approvals occurring in the last three years alone, highlighting their growing importance in pharmaceutical development.[4][5][7] This guide will delve into the core principles of utilizing proline analogs in drug design, with a focus on practical applications and experimental methodologies.
Conformational Control: The Power of the Pyrrolidine (B122466) Ring
The five-membered pyrrolidine ring of proline restricts the backbone dihedral angle φ to approximately -65° ± 25°.[1] This rigidity is further modulated by two key conformational equilibria: the puckering of the ring (endo vs. exo) and the isomerization of the preceding amide bond (cis vs. trans).[1][2] Substitutions on the proline ring can introduce steric and stereoelectronic effects that influence these equilibria, allowing for precise control over the local peptide conformation.[2]
-
Ring Pucker: The Cγ-endo and Cγ-exo puckering of the pyrrolidine ring are in rapid equilibrium. The exo pucker favors more compact conformations like polyproline II (PPII) helices, while the endo pucker is associated with more extended structures.[1]
-
Cis/Trans Isomerization: Unlike most other amino acids, the energy barrier between the cis and trans isomers of the Xaa-Pro peptide bond is relatively low, leading to a significant population of the cis conformer. This isomerization is a rate-limiting step in protein folding and can be a critical determinant of biological activity.
The ability to manipulate these conformational features through the design of proline analogs is a cornerstone of their application in medicinal chemistry.
Key Classes of Proline Analogs in Drug Design
A diverse array of proline analogs has been developed, each with unique properties that can be exploited for specific therapeutic applications.[8][9]
-
Fluoroprolines: The introduction of fluorine atoms can significantly alter the conformational preferences of the proline ring through stereoelectronic effects. For example, (2S,4R)-4-fluoroproline (Flp) strongly favors an exo pucker, while (2S,4S)-4-fluoroproline (flp) prefers an endo pucker.[1] This allows for the stabilization of specific secondary structures in peptides. Fluorination can also enhance metabolic stability and binding affinity.[6]
-
α-Methylproline: The addition of a methyl group at the α-carbon further restricts the conformational freedom of the peptide backbone, disfavoring cis peptide bond formation.[10] This analog is useful for stabilizing helical conformations and improving resistance to enzymatic degradation.
-
Bicyclic Proline Analogs: These analogs, which include bridged, spirocyclic, and fused ring systems, introduce even greater conformational constraints.[4] They are prominently featured in a class of antihypertensive drugs known as ACE inhibitors (e.g., captopril (B1668294) and its derivatives).[4]
-
Aminoprolines: The incorporation of an amino group provides a handle for further functionalization or for introducing specific interactions with the target protein, such as hydrogen bonding.[5]
Applications in Drug Discovery
The unique structural features of proline analogs have led to their successful application in the development of drugs for a wide range of diseases.
Enzyme Inhibition
Proline analogs have proven to be effective inhibitors of various enzymes by mimicking the transition state of the substrate or by binding tightly to the active site.
-
Pyrroline-5-Carboxylate Reductase 1 (PYCR1): This enzyme is upregulated in many cancers and is a potential therapeutic target.[11] A screen of proline analogs identified several inhibitors of human PYCR1, with N-formyl l-proline (B1679175) (NFLP) being the most potent.[11]
-
Proline Dehydrogenase (PRODH): Another enzyme involved in proline metabolism and implicated in cancer, PRODH can be inhibited by proline analogs like S-(–)-tetrahydro-2-furoic acid.[12]
-
Cathepsin S: A series of proline-derived compounds were developed as potent and selective inhibitors of cathepsin S, a potential target for autoimmune diseases.[13]
-
COVID-19 Main Protease (Mpro): The antiviral drug nirmatrelvir (B3392351) (a component of Paxlovid) is a peptidomimetic that contains a proline analog, highlighting the importance of this scaffold in the development of treatments for viral infections.[14][15]
Peptidomimetics and Conformational Stabilization
By restricting the conformational flexibility of peptides, proline analogs can lock them into their bioactive conformation, leading to increased potency and selectivity. This is particularly useful in targeting protein-protein interactions and G-protein coupled receptors. The introduction of proline analogs can stabilize specific secondary structures like β-turns, which are often involved in molecular recognition.[3]
Collagen-Targeted Therapies
Collagen, the most abundant protein in mammals, is rich in proline and hydroxyproline (B1673980). Proline analogs such as L-azetidine-2-carboxylic acid and cis-4-hydroxy-L-proline can be incorporated into procollagen (B1174764) in place of proline.[16] This disrupts the formation of the stable triple-helical conformation, leading to increased degradation of the collagen chains.[16] This mechanism is being explored for the treatment of fibrotic diseases, such as scleroderma, which are characterized by excessive collagen deposition.[16][17]
Quantitative Data Summary
The following tables summarize key quantitative data for various proline analogs as enzyme inhibitors.
| Proline Analog Inhibitor | Target Enzyme | Inhibition Constant (K_i) | Competitive with | Reference |
| N-formyl l-proline (NFLP) | Human PYCR1 | 100 µM | P5C | [11] |
| l-tetrahydro-2-furoic acid (THFA) | Human PYCR1 | 2 mM | P5C | [11] |
| Cyclopentanecarboxylate (CPC) | Human PYCR1 | Not specified | P5C | [11] |
| l-thiazolidine-4-carboxylate (l-T4C) | Human PYCR1 | Not specified | P5C | [11] |
| l-thiazolidine-2-carboxylate (l-T2C) | Human PYCR1 | Not specified | P5C | [11] |
| S-(–)-tetrahydro-2-furoic acid | PRODH | 0.3 mM | Proline | [12] |
| Cyclobutane-1,1-dicarboxylic acid | PRODH | 1.4 - 6 mM | Proline | [12] |
| Cyclobutanecarboxylic acid | PRODH | 1.4 - 6 mM | Proline | [12] |
| Cyclopropanecarboxylic acid | PRODH | 1.4 - 6 mM | Proline | [12] |
| Proline Analog Inhibitor | Target Enzyme | IC_50 | Reference |
| H135 (nitrile-based inhibitor) | SARS-CoV-2 Mpro | 12.7 nM | [6] |
Key Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) for Incorporation of Proline Analogs
This protocol outlines the general steps for incorporating a protected proline analog (e.g., Fmoc-Hyp-OH) into a peptide sequence using manual solid-phase synthesis.[18][19]
1. Resin Swelling:
- Place the desired amount of Rink Amide resin in a reaction vessel.
- Wash the resin with dimethylformamide (DMF) (3 x 5 mL) and then dichloromethane (B109758) (DCM) (3 x 5 mL).
- Swell the resin in DMF for at least 30 minutes.[18]
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a 20% solution of piperidine (B6355638) in DMF to the resin.
- Agitate the mixture for 5 minutes.
- Drain the solution and repeat the piperidine treatment for another 15 minutes.
- Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).[18]
3. Amino Acid Coupling (General Step):
- Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF.
- Add DIPEA (6 eq.) to the amino acid solution.
- In a separate vial, dissolve the coupling reagent (e.g., BOP, 3 eq.) in DMF.
- Add the coupling reagent solution to the activated amino acid solution and mix for 1-2 minutes.
- Add the activated amino acid mixture to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitor the completion of the coupling reaction using a Kaiser test.[18]
4. "Proline Editing" for On-Resin Modification (Example with Hydroxyproline):
- After incorporation of Fmoc-Hyp-OH and completion of the peptide sequence, the hydroxyl group can be selectively modified.[1][19]
- Orthogonal Deprotection: Selectively remove the protecting group from the hydroxyproline side chain.
- Modification Reactions: Perform stereospecific reactions such as Mitsunobu, oxidation, reduction, or substitution to introduce diverse functionalities at the 4-position of the proline ring.[1][19]
5. Cleavage and Deprotection:
- After the final Fmoc deprotection, wash the resin with DCM (5 x 5 mL) and methanol (B129727) (3 x 5 mL) and dry it under vacuum.
- Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, and 2.5% water). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
- Add the cleavage cocktail to the dried resin.
- Agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide with cold diethyl ether, centrifuge, and wash the pellet.
- Dry the peptide pellet under vacuum.[18]
Enzyme Kinetics Assay for PYCR1 Inhibition
This protocol describes a steady-state kinetic measurement to determine the inhibition constant (Ki) of a proline analog against PYCR1.[11]
1. Reaction Mixture Preparation:
- Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 200 mM NaCl).
- Prepare stock solutions of NADH, L-P5C (the substrate), and the proline analog inhibitor.
2. Assay Procedure:
- In a 96-well plate, add the reaction buffer, a fixed concentration of NADH (e.g., 175 µM), and varying concentrations of the inhibitor.
- Initiate the reaction by adding a solution of human PYCR1 enzyme.
- Immediately add varying concentrations of L-P5C (e.g., 0-1000 µM).
- Monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) over time using a plate reader.
3. Data Analysis:
- Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots.
- Plot the reciprocal of the initial velocity (1/v) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration (Lineweaver-Burk plot).
- Alternatively, fit the data directly to the Michaelis-Menten equation for competitive inhibition to determine the Ki value.
Visualizing Pathways and Workflows
Proline Metabolism and Enzyme Inhibition
The following diagram illustrates the proline cycle and the points of inhibition by specific proline analogs.
Caption: The proline cycle showing the interconversion of proline and P5C, and points of inhibition.
General Workflow for Proline Analog-Based Drug Discovery
This diagram outlines a typical workflow for the discovery and development of drugs incorporating proline analogs.
Caption: A streamlined workflow for the discovery of drugs containing proline analogs.
Conformational Effects of 4-Substituted Prolines
This diagram illustrates the influence of electronegative substituents at the 4-position of the proline ring on its pucker preference.
Caption: Influence of 4-substituent stereochemistry on proline ring pucker.
Conclusion and Future Prospects
Proline analogs represent a powerful and versatile class of building blocks in medicinal chemistry.[5][7] Their ability to impart conformational rigidity and introduce diverse chemical functionalities has been instrumental in the development of numerous successful drugs.[4] The continued exploration of novel proline scaffolds, including more complex bicyclic and spirocyclic systems, promises to yield new therapeutic agents with enhanced properties.[8][20] Furthermore, the application of "proline editing" and other innovative synthetic methodologies will undoubtedly accelerate the discovery and optimization of proline analog-containing drug candidates.[1][19] As our understanding of the intricate relationship between conformation and biological activity deepens, proline analogs will continue to be at the forefront of rational drug design, enabling the creation of next-generation therapeutics for a wide spectrum of human diseases.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Proline Analogues - Enamine [enamine.net]
- 10. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of proline analogues as potent and selective cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Proline Derivatives for Treating COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Proline analogues inhibit human skin fibroblast growth and collagen production in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proline-dependent regulation of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Proline Analogues. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Incorporation of (4S)-1-Boc-4-amino-D-proline
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4S)-1-Boc-4-amino-D-proline is a non-canonical amino acid that, due to its constrained cyclic structure and the presence of a functionalizable amino group, is a valuable building block in medicinal chemistry. Its incorporation into peptides can induce specific secondary structures, enhance proteolytic stability, and provide a point for conjugation or further chemical modification. However, as a sterically hindered secondary amino acid, its efficient coupling during solid-phase peptide synthesis (SPPS) presents a significant challenge. This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide sequences, with a focus on the selection of appropriate coupling reagents and optimized reaction conditions.
The primary challenge in coupling sterically hindered amino acids lies in overcoming the reduced nucleophilicity of the N-terminal amine of the growing peptide chain and the steric bulk around the carboxylic acid of the incoming amino acid. This often leads to incomplete coupling reactions and the formation of deletion sequences. To address this, highly efficient coupling reagents are required to facilitate amide bond formation.
Recommended Coupling Reagents
Several classes of coupling reagents have been developed to address the challenges of coupling sterically hindered amino acids. The most effective reagents for incorporating this compound are typically from the uronium/aminium salt and phosphonium (B103445) salt families.
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective. HATU, in particular, is often considered the gold standard for difficult couplings due to its rapid activation of the carboxylic acid and reduced risk of racemization.[1] HCTU offers a cost-effective alternative to HATU with comparable efficiency in many cases.[1][2]
-
Phosphonium Salts: PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices. Phosphonium-based reagents are known for their high reactivity and the advantage of not causing guanidinylation of the free N-terminal amine, a potential side reaction with uronium salts.[3]
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
While specific comparative yield data for the direct coupling of this compound is not extensively available in the literature, the following table summarizes the general performance of recommended coupling reagents for sterically hindered amino acids based on reported efficiencies for challenging couplings.
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | Very High | Fast reaction rates, low racemization, high yields.[1] | Higher cost, potential for guanidinylation side reaction.[3] |
| HCTU | Uronium/Aminium Salt | High | Good reactivity, more economical than HATU.[1] | May be slightly less effective than HATU for the most challenging couplings. |
| PyBOP | Phosphonium Salt | Good to High | Avoids carcinogenic byproducts of BOP, good for general use.[4] | Can be less efficient than HATU/HCTU for highly hindered couplings.[3] |
| PyAOP | Phosphonium Salt | Very High | Similar high efficiency to HATU, no guanidinylation side reaction. | Higher cost. |
| COMU | Uronium Salt | Very High | High coupling efficiency, safer (non-explosive) byproducts. | Can also cause guanidinylation. |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of this compound using a recommended high-efficiency coupling reagent. The protocol is adapted from a successful synthesis of cyclopeptidomimetics containing a similar 4-amino-proline derivative.[5]
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine using Fmoc/tBu strategy.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
Collidine (2,4,6-Trimethylpyridine) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% in DMF for Fmoc deprotection
-
SPPS reaction vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection (if applicable):
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add collidine or DIPEA (6 equivalents) to the activation mixture.
-
Gently swirl the mixture for 1-2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. Note: The Kaiser test will not give a positive result for the proline nitrogen, but it will indicate if the preceding amino acid's amine is unreacted. A negative test (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Automated Solid-Phase Peptide Synthesis
The principles of the manual protocol can be adapted for an automated peptide synthesizer. The key is to use a method that allows for extended coupling times and potentially double coupling for the hindered amino acid.
Synthesizer Method Parameters:
-
Amino Acid: this compound (3-5 equivalents)
-
Coupling Reagent: HATU or HCTU (2.9-4.9 equivalents)
-
Base: Collidine or DIPEA (6-10 equivalents)
-
Solvent: DMF
-
Coupling Time: 2-4 hours
-
Double Coupling: Program a second coupling cycle with fresh reagents for this specific residue.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the solid-phase synthesis incorporating this compound.
Logical Relationship of Coupling Reagent Choice
Caption: Decision tree for selecting a coupling reagent for sterically hindered amino acids.
Biological Context and Applications
Proline and its derivatives play crucial roles in biology by imposing conformational constraints on peptides and proteins. This rigidity is often essential for biological activity and receptor recognition.[6] Peptides containing proline-rich motifs are involved in a variety of biological processes, including signal transduction and protein-protein interactions.[7]
The incorporation of 4-amino-D-proline derivatives into peptides is a strategy to create constrained analogs of biologically active peptides. For instance, the synthesis of cyclopeptidomimetics containing 4-aminoproline has been explored for the development of modulators of α4β1 integrin, a target for inflammatory diseases.[5] Furthermore, replacing the natural proline in endomorphin-2 with 4-amino-L-proline has been investigated to create novel opioid receptor ligands.[3][8] The D-configuration of the proline backbone in this compound can further enhance proteolytic stability, making it an attractive building block for designing long-lasting peptide therapeutics.
Troubleshooting
-
Incomplete Coupling: If the coupling reaction is incomplete, as indicated by a positive Kaiser test (for the preceding residue) or by mass spectrometry of a cleaved test sample, a second coupling (double coupling) with fresh reagents is recommended. Increasing the reaction time or temperature (e.g., to 50 °C) can also improve the yield.
-
Guanidinylation Side Reaction: When using uronium/aminium reagents like HATU or HCTU, a slight excess of the amino acid and a short pre-activation time can minimize the risk of the coupling reagent reacting with the free N-terminal amine of the peptide. If this side reaction is a persistent issue, switching to a phosphonium-based reagent like PyAOP is advisable.
-
Racemization: While the coupling of proline itself is not prone to racemization, the preceding amino acid in the sequence can be at risk, especially with prolonged activation times and strong bases. Using a weaker base like collidine instead of DIPEA and minimizing the pre-activation time can help to suppress this side reaction.
By employing high-efficiency coupling reagents and optimized protocols, researchers can successfully incorporate the sterically hindered amino acid this compound into their target peptides, enabling the exploration of novel, conformationally constrained peptidomimetics for various therapeutic and research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Integrin Ligands Using (4S)-1-Boc-4-amino-D-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrins, a family of heterodimeric transmembrane receptors, are crucial mediators of cell-cell and cell-extracellular matrix (ECM) interactions. Their involvement in a myriad of physiological and pathological processes, including cell adhesion, migration, proliferation, and signaling, has established them as prominent targets for therapeutic intervention, particularly in oncology, inflammation, and autoimmune diseases. The development of small-molecule integrin antagonists that can selectively modulate integrin function is a key area of research in drug discovery.
The incorporation of constrained amino acid scaffolds into peptidomimetics is a well-established strategy to enhance their potency, selectivity, and metabolic stability. (4S)-1-Boc-4-amino-D-proline is a chiral building block that serves as a conformation-inducing scaffold. Its rigid pyrrolidine (B122466) ring helps to pre-organize the peptide backbone into a bioactive conformation, thereby improving binding affinity to the target integrin. This document provides detailed application notes and protocols for the synthesis of integrin ligands utilizing this compound.
Data Presentation
The introduction of the 4-amino-D-proline scaffold can significantly impact the binding affinity and selectivity of integrin ligands. Below is a summary of representative quantitative data for cyclopeptidomimetic integrin antagonists.
| Compound ID | Target Integrin | IC50 (nM) | Assay Type | Reference |
| c[Amp(MPUPA)Val-Asp-Leu] | α4β1 | Sub-micromolar (Agonist) | Jurkat Cell Adhesion Assay | [1] |
| BIO1211 | α4β1 | 4 | Jurkat Cell Adhesion Assay | [1] |
| BIO1211 | α4β7 | 2000 | Jurkat Cell Adhesion Assay | [1] |
| Compound 15 (cAmpRGD derivative) | αvβ3 | 0.08 | Solid Phase Receptor Assay | |
| Compound 16 (cAmpRGD derivative) | αvβ3 | 0.03 | Solid Phase Receptor Assay | |
| Monomeric cAmpRGD Conjugate | αvβ3 | 0.2 - 8.0 | Binding Affinity Assay | [2] |
| Monomeric cAmpRGD Conjugate | αvβ5 | 5.0 - 1621 | Binding Affinity Assay | [2] |
Experimental Protocols
The synthesis of integrin ligands incorporating this compound typically involves solid-phase peptide synthesis (SPPS) of the linear peptide, followed by a solution-phase cyclization step.
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
This protocol details the Fmoc-based solid-phase synthesis of a linear peptide precursor containing a 4-amino-D-proline residue.
Materials:
-
Fmoc-Rink Amide resin
-
(4S)-1-Boc-4-(Fmoc-amino)-D-proline
-
Other Fmoc-protected amino acids (e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: Methanol (MeOH)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine/DMF solution and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and HOAt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the desired sequence, incorporating (4S)-1-Boc-4-(Fmoc-amino)-D-proline at the appropriate position.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage from Resin:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude linear peptide under vacuum.
-
Protocol 2: Solution-Phase Cyclization
This protocol describes the head-to-tail cyclization of the linear peptide precursor in solution.
Materials:
-
Crude linear peptide
-
Cyclization reagents: HATU, HOAt
-
Base: DIPEA or 2,4,6-Collidine
-
Solvents: DMF, DCM
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolution: Dissolve the crude linear peptide in a large volume of DMF or a mixture of DCM/DMF (e.g., 15:1) to achieve a low concentration (1-3 mM). This high dilution favors intramolecular cyclization over intermolecular polymerization.
-
Cyclization Reaction:
-
Add HATU (1.5 equivalents), HOAt (1.5 equivalents), and DIPEA or collidine (3 equivalents) to the peptide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in a minimal amount of a suitable solvent (e.g., DMSO or a water/acetonitrile mixture).
-
-
Purification:
-
Purify the crude cyclic peptide by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
-
Characterization: Confirm the identity and purity of the final cyclic peptide by analytical RP-HPLC and mass spectrometry.
Visualizations
Experimental Workflow
References
- 1. New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminoproline-based arginine-glycine-aspartate integrin binders with exposed ligation points: practical in-solution synthesis, conjugation and binding affinity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Aminoproline in pH-Responsive Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminoproline (Amp), a proline analog, is a valuable building block for the design of pH-responsive peptides. Its side-chain amino group possesses a pKa value near physiological pH, allowing for protonation state changes in response to subtle pH shifts in the microenvironment. This unique characteristic can be harnessed to trigger conformational changes in peptides, influencing their structure, stability, and interaction with biological targets. Such pH-sensitive peptides are promising candidates for various biomedical applications, including targeted drug delivery, smart biomaterials, and diagnostic tools.
This document provides detailed application notes and protocols for the synthesis, characterization, and application of 4-aminoproline-containing pH-responsive peptides.
Data Presentation
Table 1: pKa Values of 4-Aminoproline in Peptides
The pKa of the 4-amino group in proline can be influenced by the surrounding peptide sequence and local environment. Understanding this variation is critical for designing peptides with a desired pH response.
| Peptide Context | pKa of 4-Aminoproline Side Chain | Reference(s) |
| (4R)-Aminoproline (Amp) residue | ~7.5 - 7.8 | [1] |
| N-Boc-aminoproline | 10.5 (ammonium group) | |
| Peptides containing (4R)- or (4S)-aminoproline | 8.3 - 9.1 | |
| (4S)-Aminoproline in collagen model peptides | Varies with position | [2] |
Table 2: Quantitative Data on pH-Triggered Cargo Release
The pH-responsive nature of 4-aminoproline-containing peptides can be exploited for controlled release of therapeutic agents in acidic environments, such as tumor tissues or endosomal compartments.
| Peptide-Drug Conjugate System | pH Condition | Cumulative Drug Release (%) | Time (h) | Reference(s) |
| Doxorubicin-conjugated pH-responsive peptide micelles | 5.5 | 82.6 | 24 | [3] |
| Doxorubicin-conjugated pH-responsive peptide micelles | 7.4 | 63.3 | 24 | [3] |
| Peptide-loaded pH-responsive nanogels (SNKAY in pMAA core) | < 6.0 | Rapid release | < 0.17 | |
| Peptide-loaded pH-responsive nanogels (SNKAY in pMAA core) | 7.4 | Minimal release | - |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 4-Aminoproline-Containing Peptide
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a generic peptide containing a 4-aminoproline residue.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-(4S)-4-(Boc-amino)-L-proline)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU/HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
To incorporate 4-aminoproline, use Fmoc-(4S)-4-(Boc-amino)-L-proline.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: Characterization of pH-Responsive Conformational Changes by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to monitor changes in the secondary structure of peptides in response to pH.
Materials:
-
Purified 4-aminoproline-containing peptide
-
Phosphate (B84403) buffer (10 mM) at various pH values (e.g., pH 5.0, 7.4, 8.5)
-
CD spectropolarimeter
-
Quartz cuvette (1 mm path length)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in deionized water.
-
Prepare a series of peptide samples at a final concentration of 50-100 µM in 10 mM phosphate buffer at the desired pH values.
-
Prepare corresponding buffer blanks for each pH.
-
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen gas purge. Allow the instrument to warm up for at least 30 minutes.
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 1 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1 nm
-
Response time: 2 seconds
-
Accumulations: 3-5 scans
-
-
-
Data Acquisition:
-
Record the CD spectrum of the buffer blank at each pH.
-
Rinse the cuvette thoroughly with deionized water and then with the peptide sample.
-
Record the CD spectrum of the peptide sample at each corresponding pH.
-
-
Data Processing and Analysis:
-
Subtract the buffer blank spectrum from the corresponding peptide sample spectrum for each pH.
-
Convert the raw data (millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following equation: MRE = (θ * 100) / (c * n * l) where:
-
θ is the observed ellipticity in degrees
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues
-
l is the path length of the cuvette in cm
-
-
Analyze the changes in the CD spectra as a function of pH. A shift in the spectra, particularly around the characteristic minima for α-helical (208 and 222 nm) or β-sheet (218 nm) structures, indicates a pH-induced conformational change.
-
Protocol 3: NMR Spectroscopy for Probing pH-Induced Structural Changes
NMR spectroscopy provides atomic-level insights into the conformational changes of peptides upon pH titration.
Materials:
-
Purified 4-aminoproline-containing peptide (isotopically labeled with ¹⁵N and/or ¹³C if necessary for complex spectra)
-
Deuterated buffers (e.g., phosphate buffer in D₂O) at various pD values (note: pD = pH_meter_reading + 0.4)
-
NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve the peptide in the deuterated buffer to a final concentration of 0.5-1 mM.
-
Prepare a series of samples at different pD values covering the pKa of the 4-aminoproline.
-
-
NMR Data Acquisition:
-
Acquire a series of 2D ¹H-¹⁵N HSQC (for ¹⁵N-labeled peptides) or 2D ¹H-¹H TOCSY and NOESY spectra at each pD value.
-
Ensure consistent temperature and other experimental parameters across all measurements.
-
-
Data Processing and Analysis:
-
Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the backbone and side-chain resonances at a reference pD (usually low or high pH where the peptide is in a stable conformational state).
-
Track the chemical shift perturbations (CSPs) of specific resonances as a function of pD. The magnitude of the CSP for a given nucleus is calculated as: CSP = √[ (Δδ_H)² + (α * Δδ_N)² ] where:
-
Δδ_H is the change in the proton chemical shift
-
Δδ_N is the change in the nitrogen chemical shift (for ¹⁵N HSQC)
-
α is a scaling factor (typically ~0.15-0.2)
-
-
Plot the CSPs against pD to identify residues that are sensitive to the pH change. Resonances in and around the 4-aminoproline residue are expected to show significant perturbations.
-
Analyze changes in NOE patterns between different pD values to identify specific changes in through-space contacts, providing detailed information about the conformational rearrangement.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: pH-Responsive Drug Delivery Mechanism.
Caption: Solid-Phase Peptide Synthesis Workflow.
References
- 1. Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pH-Responsive Aminoproline-Containing Collagen Triple Helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Cell-Penetrating Peptides with Proline-Rich Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering a wide range of cargo molecules into cells, making them promising vectors for therapeutic agents.[1][2] Proline-rich CPPs, a distinct class of these vectors, are characterized by the presence of multiple proline residues, which can confer unique structural properties.[3] However, natural peptides often suffer from limitations such as susceptibility to proteolytic degradation and limited bioavailability.[1][2]
To overcome these challenges, peptidomimetics—molecules that mimic the structure and function of peptides—are employed. This document provides detailed protocols for the synthesis of a proline-rich peptidomimetic CPP using D-amino acids to enhance enzymatic stability, and for the subsequent evaluation of its cellular uptake and cytotoxicity. The use of D-amino acids is a common strategy to create more robust peptides for therapeutic applications.[4]
Application Note 1: Synthesis of a D-amino Acid Proline-Rich Peptidomimetic
This section outlines the solid-phase peptide synthesis (SPPS) of a model proline-rich peptidomimetic CPP, (vrlppp)₃, using Fmoc/tBu chemistry. The lowercase letters denote the use of D-amino acids.
Quantitative Data Summary: Synthesis and Purity
The following table summarizes the expected quantitative results from the synthesis and purification of the parent L-amino acid peptide (VRLPPP)₃ and its D-amino acid peptidomimetic counterpart (vrlppp)₃.
| Parameter | (VRLPPP)₃ (Parent Peptide) | (vrlppp)₃ (Peptidomimetic) | Notes |
| Synthesis Scale | 0.1 mmol | 0.1 mmol | Standard laboratory scale for initial studies. |
| Crude Yield | ~75-85% | ~75-85% | Typical yield for a peptide of this length using SPPS. |
| Purity (Post-HPLC) | >95% | >95% | Purity is determined by analytical RP-HPLC. |
| Molecular Weight (Verified by MS) | ~987.3 Da | ~987.3 Da | Mass spectrometry confirms the identity of the synthesized peptide. |
Experimental Workflow: Peptide Synthesis and Purification
Caption: Workflow for the synthesis of a proline-rich peptidomimetic.
Protocol 1.1: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of (vrlppp)₃ on a 0.1 mmol scale using Rink Amide resin to obtain a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA Resin (0.5 mmol/g)
-
Fmoc-protected D-amino acids (Fmoc-d-Val-OH, Fmoc-d-Arg(Pbf)-OH, Fmoc-d-Leu-OH, Fmoc-d-Pro-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel with a frit
-
Shaker
Procedure:
-
Resin Swelling: Place 200 mg of Rink Amide resin in the synthesis vessel. Swell the resin in 5 mL of DMF for 30 minutes with agitation.[5] Drain the DMF.
-
Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).[6]
-
Amino Acid Coupling:
-
In a separate tube, dissolve the first Fmoc-D-amino acid (e.g., Fmoc-d-Pro-OH, 4 equivalents, 0.4 mmol), HBTU (3.9 equivalents, 0.39 mmol), and DIPEA (8 equivalents, 0.8 mmol) in 3 mL of DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM (3 x 5 mL) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the solution to separate the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.
-
Purification and Analysis: Dry the crude peptide pellet. Dissolve it in a water/acetonitrile mixture and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Analyze the fractions for purity using analytical HPLC and confirm the molecular weight with mass spectrometry.[5]
-
Lyophilization: Freeze-dry the pure fractions to obtain a white, fluffy powder.
Application Note 2: Cellular Uptake and Cytotoxicity Assessment
This section provides protocols to evaluate the biological performance of the synthesized peptidomimetic, including its ability to enter cells and its effect on cell viability.
Quantitative Data Summary: Biological Activity
The following table presents representative data comparing the cellular uptake and cytotoxicity of the parent L-peptide and the D-peptidomimetic in a cell line such as HeLa.
| Parameter | (VRLPPP)₃ (Parent Peptide) | (vrlppp)₃ (Peptidomimetic) | Notes |
| Cellular Uptake (MFI) | 150 ± 20 | 250 ± 30 | Mean Fluorescence Intensity (MFI) measured by flow cytometry after 2h incubation at 10 µM.[7] |
| Uptake Efficiency | ~40% | ~70% | Percentage of fluorescently positive cells. |
| Cytotoxicity (IC₅₀) | > 100 µM | > 100 µM | Measured by MTT assay after 24h incubation. High IC₅₀ indicates low cytotoxicity.[8] |
Experimental Workflow: Cellular Assays
Caption: Workflow for evaluating peptide cellular uptake and cytotoxicity.
Protocol 2.1: Fluorescent Labeling of Peptides
This protocol describes the labeling of the peptide with Fluorescein isothiocyanate (FITC) for visualization and quantification.
Materials:
-
Synthesized peptide
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Size-exclusion chromatography column or RP-HPLC
Procedure:
-
Dissolve the peptide in the sodium bicarbonate buffer to a concentration of 1-2 mg/mL.
-
Dissolve FITC in DMSO to create a 10 mg/mL stock solution.
-
Add a 5-fold molar excess of the FITC solution to the peptide solution while gently vortexing.
-
Incubate the reaction for 4 hours at room temperature in the dark.
-
Purify the labeled peptide from unreacted dye using size-exclusion chromatography or RP-HPLC.[9]
-
Confirm successful labeling via mass spectrometry and determine the concentration using UV-Vis spectrophotometry.
Protocol 2.2: Cellular Uptake Analysis by Flow Cytometry
This protocol quantifies the cellular internalization of the FITC-labeled peptide.[10]
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
FITC-labeled peptide
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed HeLa cells in a 12-well plate and grow to ~80% confluency.
-
Peptide Incubation: Replace the medium with fresh medium containing the FITC-labeled peptide at the desired concentration (e.g., 10 µM). Incubate for 2 hours at 37°C. Include an untreated cell sample as a negative control.
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove unbound peptide.
-
Cell Detachment: Detach the cells using Trypsin-EDTA. Neutralize with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Final Wash: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in flow cytometry buffer.
-
Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel for FITC.[9]
Protocol 2.3: Cytotoxicity Assessment by MTT Assay
This protocol measures the effect of the peptide on cell metabolic activity as an indicator of cytotoxicity.[8][11]
Materials:
-
HeLa cells
-
Complete culture medium
-
Peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of the peptide in culture medium and add them to the wells. Include wells with untreated cells as a control. Incubate for 24 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8] Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells and determine the IC₅₀ value.
Signaling Pathway: Cellular Uptake of Proline-Rich CPPs
Proline-rich amphipathic CPPs are often internalized via lipid-raft-mediated endocytosis, which can circumvent the degradative lysosomal pathway.[3][13] This mechanism is energy-dependent and involves the interaction of the peptide with specific lipid domains on the cell surface.
Caption: Proposed uptake mechanism for proline-rich CPPs.
References
- 1. Cell-penetrating proline-rich peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-Penetrating Proline-Rich Peptidomimetics | Springer Nature Experiments [experiments.springernature.com]
- 3. Proline-rich, amphipathic cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Practical Guide to Proline Editing for Diverse Peptide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proline residues play critical roles in peptide and protein structure and function. The unique cyclic structure of proline restricts the conformational flexibility of the polypeptide backbone, often inducing turns and specific secondary structures. The ability to modify proline residues at specific positions offers a powerful tool for probing structure-activity relationships, enhancing peptide stability, and introducing novel functionalities. "Proline editing" is a versatile and practical solid-phase method for the postsynthetic modification of hydroxyproline (B1673980) residues within a peptide sequence, allowing for the generation of a diverse array of 4-substituted proline analogs from a single peptide precursor.[1][2]
This guide provides a comprehensive overview of the proline editing workflow, detailed experimental protocols for key chemical transformations, and quantitative data to aid in the design and execution of these modifications.
The Proline Editing Workflow
The core principle of proline editing involves the incorporation of 4-hydroxyproline (B1632879) (Hyp) during standard Fmoc-based solid-phase peptide synthesis (SPPS). The hydroxyl group of the incorporated Hyp is temporarily protected to allow for the completion of the peptide chain. Following the synthesis, this protecting group is selectively removed, and the free hydroxyl group is then chemically modified on the solid support. This strategy avoids the often-complex solution-phase synthesis of individual proline analogs.[1][2]
A general workflow for proline editing is depicted below:
Quantitative Data Summary
The efficiency of proline editing reactions can vary depending on the specific transformation and the peptide sequence. The following tables summarize representative data for common proline editing modifications on a model tetrapeptide (Ac-Tyr-Pro-Asn-NH2). The purity of the crude product was estimated from the provided HPLC chromatograms in the supplementary information of the primary literature.[1]
Table 1: Mitsunobu Reactions on Solid-Supported Hydroxyproline
| Nucleophile | Product Stereochemistry | Crude Purity (%) |
| 4-Nitrobenzoic Acid | 4S (Inversion) | >95 |
| Phenol | 4S (Inversion) | >90 |
| Phthalimide | 4S (Inversion) | >95 |
| Thioacetic Acid | 4S (Inversion) | >90 |
Table 2: Oxidation and Subsequent Reactions
| Reaction | Reagent(s) | Product | Crude Purity (%) |
| Oxidation | Dess-Martin Periodinane | 4-Oxoproline | >95 |
| Reduction of 4-Oxoproline | NaBH4 | 4R/4S-Hydroxyproline | Mixture |
| Fluorination of 4-Oxoproline | DAST | 4,4-Difluoroproline | >90 |
Table 3: Acylation of Hydroxyproline
| Acylating Agent | Reagent(s) | Product | Crude Purity (%) |
| Acetic Anhydride (B1165640) | Pyridine (B92270) | 4-Acetoxyproline | >95 |
| Biotin | HBTU, DIPEA | 4-Biotinoyl-oxy-proline | >90 |
Experimental Protocols
The following protocols are adapted from the literature for the modification of a peptide containing a 4-hydroxyproline residue on a Rink Amide resin (0.1 mmol scale).[1] All manipulations should be performed in a fritted syringe or a dedicated solid-phase synthesis vessel.
Protocol 1: General Solid-Phase Peptide Synthesis with Hyp Incorporation
-
Resin Swelling: Swell 200 mg of Rink Amide resin (0.5 mmol/g) in 5 mL of dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add 5 mL of 20% piperidine (B6355638) in DMF. Agitate for 5 minutes, drain, and repeat with a 15-minute agitation.
-
Washing: Wash the resin with DMF (5 x 5 mL) and dichloromethane (B109758) (DCM) (3 x 5 mL).
-
Amino Acid Coupling: In a separate vial, activate the Fmoc-amino acid (4 eq, 0.4 mmol) with HBTU (3.9 eq, 0.39 mmol) and DIPEA (8 eq, 0.8 mmol) in 2 mL of DMF for 1 minute. Add this solution to the resin and agitate for 2 hours.
-
Washing: Wash the resin as in step 1.3.
-
Incorporation of Fmoc-Hyp-OH: Repeat steps 1.2-1.5 using Fmoc-Hyp-OH.
-
Protection of Hyp Hydroxyl Group:
-
Wash the resin with DCM (3 x 5 mL).
-
Add a solution of trityl chloride (5 eq, 0.5 mmol) and pyridine (5 eq, 0.5 mmol) in 5 mL of DCM. Agitate for 2 hours.
-
Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).
-
-
Peptide Elongation: Continue coupling the remaining amino acids as per steps 1.2-1.5.
-
N-terminal Acetylation: After the final Fmoc deprotection, wash the resin with DMF. Add a solution of 10% acetic anhydride and 1% DIPEA in DMF and agitate for 30 minutes.
-
Selective Deprotection of Hyp Hydroxyl Group:
-
Wash the resin with DCM (5 x 5 mL).
-
Add 5 mL of 1% trifluoroacetic acid (TFA) in DCM and agitate for 2 minutes. Repeat this step 5 times.
-
Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL). The resin is now ready for proline editing.
-
Protocol 2: Mitsunobu Reaction for Stereochemical Inversion
This protocol results in the inversion of the stereocenter at the 4-position of the hydroxyproline ring, converting a 4R-Hyp to a 4S-substituted proline.
-
Resin Preparation: Start with the peptide-resin from Protocol 1.10. Swell the resin in 5 mL of anhydrous tetrahydrofuran (B95107) (THF) for 20 minutes.
-
Reagent Solution: In a separate vial, dissolve triphenylphosphine (B44618) (PPh3) (5 eq, 0.5 mmol) and the desired nucleophile (e.g., 4-nitrobenzoic acid, 5 eq, 0.5 mmol) in 3 mL of anhydrous THF.
-
Reaction Initiation: Add the reagent solution to the resin. Then, add diisopropyl azodicarboxylate (DIAD) (5 eq, 0.5 mmol) dropwise.
-
Reaction: Agitate the mixture at room temperature for 4-12 hours. Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.
-
Washing: Drain the reaction mixture and wash the resin with THF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
Protocol 3: Oxidation of Hydroxyproline to 4-Oxoproline
-
Resin Preparation: Start with the peptide-resin from Protocol 1.10. Swell the resin in 5 mL of DCM for 20 minutes.
-
Oxidation: Add a solution of Dess-Martin periodinane (5 eq, 0.5 mmol) in 5 mL of DCM to the resin.
-
Reaction: Agitate the mixture at room temperature for 2 hours.
-
Washing: Drain the reaction mixture and wash the resin with DCM (5 x 5 mL) and DMF (3 x 5 mL).
Protocol 4: Reduction of 4-Oxoproline
-
Resin Preparation: Start with the 4-oxoproline-containing peptide-resin from Protocol 3. Swell the resin in 5 mL of methanol (B129727) for 20 minutes.
-
Reduction: Add a solution of sodium borohydride (B1222165) (NaBH4) (10 eq, 1.0 mmol) in 5 mL of methanol.
-
Reaction: Agitate the mixture at room temperature for 1 hour.
-
Washing: Drain the reaction mixture and wash the resin with methanol (3 x 5 mL), water (3 x 5 mL), methanol (3 x 5 mL), and DMF (3 x 5 mL).
Protocol 5: Acylation of Hydroxyproline
-
Resin Preparation: Start with the peptide-resin from Protocol 1.10. Swell the resin in 5 mL of DMF for 20 minutes.
-
Acylation: Add a solution of the carboxylic acid (e.g., biotin, 3 eq, 0.3 mmol), HBTU (2.9 eq, 0.29 mmol), and DIPEA (6 eq, 0.6 mmol) in 3 mL of DMF.
-
Reaction: Agitate the mixture at room temperature for 4 hours.
-
Washing: Drain the reaction mixture and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
Final Peptide Cleavage and Purification
After the desired proline modification, the peptide is cleaved from the resin and the side-chain protecting groups are removed.
-
Resin Washing and Drying: Wash the modified peptide-resin with DCM (5 x 5 mL) and dry under a stream of nitrogen.
-
Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). Add 5 mL of the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold diethyl ether twice.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification and Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity can be confirmed by mass spectrometry (MS) and analytical HPLC.
Conclusion
Proline editing is a powerful and practical strategy for the synthesis of peptides with diverse functionalities at the proline 4-position. By leveraging solid-phase chemistry, this approach allows for the rapid generation of a wide range of proline analogs from a common intermediate, thereby facilitating in-depth structure-activity relationship studies and the development of novel peptide-based therapeutics and research tools. The protocols and data presented in this guide provide a solid foundation for the successful implementation of proline editing in your research.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solution-Phase Synthesis with (4S)-1-Boc-4-amino-D-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4S)-1-Boc-4-amino-D-proline is a non-canonical amino acid derivative that serves as a valuable building block in medicinal chemistry and peptide synthesis. Its unique stereochemistry and the presence of a functionalizable 4-amino group allow for the creation of structurally diverse peptides and peptidomimetics with tailored biological activities. The tert-butoxycarbonyl (Boc) group on the ring nitrogen provides stable protection during coupling reactions, which can be selectively removed under acidic conditions.
This document provides detailed protocols for the solution-phase synthesis utilizing a doubly protected derivative of this compound, specifically (2S, 4S)-1-(tert-butoxycarbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-2-carboxylic acid . In this starting material, the 4-amino group is protected by a base-labile Fmoc group, ensuring chemoselective activation and coupling of the carboxylic acid function.
Key Concepts and Workflow
The successful solution-phase synthesis using this proline derivative hinges on an orthogonal protecting group strategy. The workflow involves three main stages:
-
Peptide Bond Formation: The carboxyl group of the Boc/Fmoc-protected proline is activated and coupled with the amino group of a C-terminally protected amino acid ester.
-
Purification: The resulting protected dipeptide is purified from reaction by-products.
-
Selective Deprotection: Depending on the desired synthetic outcome, either the N-terminal Boc group or the side-chain Fmoc group can be selectively removed to allow for further chain elongation or functionalization.
dot
Caption: General workflow for solution-phase synthesis.
Experimental Protocols
Protocol 1: Dipeptide Synthesis via EDC/HOBt Coupling
This protocol describes the coupling of (2S, 4S)-1-Boc-4-(Fmoc-amino)pyrrolidine-2-carboxylic acid with a model amino acid ester, Glycine (B1666218) methyl ester hydrochloride (H-Gly-OMe·HCl).
Materials:
-
(2S, 4S)-1-Boc-4-(Fmoc-amino)pyrrolidine-2-carboxylic acid
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve (2S, 4S)-1-Boc-4-(Fmoc-amino)pyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DCM (approx. 10 mL per mmol of proline derivative).
-
Add HOBt (1.1 eq) to the solution.
-
In a separate flask, suspend H-Gly-OMe·HCl (1.1 eq) in anhydrous DCM and add DIPEA (1.1 eq) to neutralize the salt and release the free amine. Stir for 10-15 minutes.
-
-
Carboxylic Acid Activation:
-
Cool the proline/HOBt solution to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the cooled solution.[1]
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the neutralized glycine methyl ester solution from step 1 to the activated proline mixture at 0 °C.
-
Add an additional amount of DIPEA (1.0 eq) to the reaction mixture to act as a base.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Wash the organic phase sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[1] This removes excess reagents and water-soluble by-products.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude dipeptide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure protected dipeptide, Boc-(4-Fmoc-amino)-D-Pro-Gly-OMe.
-
Protocol 2: Selective N-Boc Deprotection
This protocol outlines the removal of the Boc protecting group to liberate the proline ring nitrogen for subsequent reactions.
Materials:
-
Protected Dipeptide (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (B28343) (optional, for azeotropic removal of TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Deprotection Reaction:
-
Dissolve the purified, protected dipeptide in DCM (e.g., 10 mL).
-
Add an equal volume of TFA (e.g., 10 mL) to create a 50% TFA/DCM solution.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
-
Removal of TFA:
-
Concentrate the reaction mixture under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).
-
-
Neutralization and Isolation:
-
Dissolve the resulting oil/solid in DCM.
-
Carefully wash with saturated NaHCO₃ solution to neutralize the ammonium (B1175870) trifluoroacetate (B77799) salt and generate the free amine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the dipeptide with a free N-terminal proline amine. The product can be used in the next step without further purification if deemed sufficiently pure.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis described. Yields are representative and can vary based on reaction scale and purification efficiency.
| Step | Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| Coupling | Boc-(4-Fmoc-amino)-D-Pro-OH | H-Gly-OMe·HCl | 1.2 eq EDC, 1.1 eq HOBt | 2.1 eq DIPEA | DCM/DMF | 12-24 | 0 to RT | 70-85 |
| Boc Deprotection | Boc-(4-Fmoc-amino)-D-Pro-Gly-OMe | - | 50% TFA | - | DCM | 1-2 | RT | >95 (crude) |
Signaling Pathways and Experimental Logic
The logic of this synthetic protocol is based on the orthogonal nature of the Boc and Fmoc protecting groups, which allows for selective deprotection and directed synthesis.
dot
Caption: Orthogonal deprotection strategy.
References
Troubleshooting & Optimization
Technical Support Center: Solubility of (4S)-1-Boc-4-amino-D-proline in Organic Solvents
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with dissolving (4S)-1-Boc-4-amino-D-proline in organic solvents. The following sections provide troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant biological context.
Troubleshooting Guide: Common Solubility Issues
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: The compound is not dissolving in my chosen non-polar or moderately polar organic solvent (e.g., Dichloromethane (B109758) (DCM), Diethyl Ether).
-
Question: Why is this compound poorly soluble in solvents like DCM?
-
Answer: this compound possesses both a protected amino group (Boc) and a free amino group, as well as a carboxylic acid. This combination of functional groups, particularly the free amino and carboxylic acid groups, gives the molecule a zwitterionic character, making it significantly more polar than simple Boc-protected amino acids. Non-polar or moderately polar solvents are generally poor at solvating such polar, zwitterionic compounds.
Issue 2: Even in polar aprotic solvents like DMF or DMSO, the dissolution is slow or incomplete.
-
Question: I'm using a polar aprotic solvent, but the compound is still not dissolving well. What can I do?
-
Answer: While polar aprotic solvents are a better choice, complete and rapid dissolution can still be challenging. The following steps can be taken:
-
Increase Temperature: Gently warming the mixture can increase the kinetic energy of both the solvent and solute molecules, facilitating dissolution. It is advisable to keep the temperature below 40°C to avoid potential degradation.
-
Sonication: Using a bath sonicator can help break down solid aggregates and increase the surface area of the compound exposed to the solvent, thereby accelerating dissolution.[1]
-
Co-solvents: The addition of a small amount of a co-solvent can sometimes improve solubility. For instance, a mixture of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM) has been shown to be effective for dissolving sparingly-soluble protected peptides.[2]
-
Issue 3: The compound precipitates out of solution after initial dissolution.
-
Question: My this compound dissolved initially but then crashed out of solution. Why did this happen and how can I prevent it?
-
Answer: This can occur due to a few reasons:
-
Supersaturation: You may have created a supersaturated solution, which is inherently unstable. This can happen if the initial dissolution was aided by heat, and the solution cooled down. To avoid this, try to dissolve the compound at the temperature at which you will be performing your experiment.
-
Change in Solvent Composition: If you are adding your dissolved compound to another solvent system (e.g., for a reaction), the change in overall solvent polarity can cause the compound to precipitate. In such cases, ensure that the final solvent mixture has sufficient solvating power for your compound.
-
pH Effects (in aqueous-organic mixtures): If your organic solvent contains some water, or if you are working with a biphasic system, changes in pH can affect the protonation state of the amino and carboxylic acid groups, thereby altering solubility.
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving this compound?
A1: Highly polar aprotic solvents are the recommended starting point. These include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
These solvents are commonly used in peptide synthesis and are effective at solvating polar and zwitterionic molecules.[2]
Q2: Is there any quantitative solubility data available for this compound?
Q3: How does the 4-amino group affect the solubility compared to N-Boc-proline?
A3: The primary amino group at the 4-position significantly increases the polarity of the molecule. This group can participate in hydrogen bonding and increases the zwitterionic character of the compound. Consequently, this compound is expected to be more soluble in highly polar solvents like water and DMSO, and less soluble in non-polar solvents like hydrocarbons and ethers, compared to N-Boc-proline.
Q4: Can I use alcohols like methanol (B129727) or ethanol (B145695) to dissolve this compound?
A4: While proline itself is soluble in polar protic solvents like methanol and ethanol, the bulky Boc protecting group can reduce solubility in these solvents compared to more polar aprotic solvents.[3] They can be considered as secondary options if solvents like DMF or DMSO are not suitable for your application. You may need to employ the solubility enhancement techniques mentioned in the troubleshooting guide.
Q5: Are there any solvent systems to avoid?
A5: It is best to avoid non-polar solvents such as hexane, toluene, and diethyl ether, as they are unlikely to effectively dissolve this polar compound. Dichloromethane (DCM) may also be a poor solvent on its own.
Quantitative Solubility Data (for Analogue Compound)
The following table summarizes the solubility of the analogue compound, N-Boc-L-proline . As stated previously, this data should be used as an estimation, and the actual solubility of this compound may differ due to the presence of the 4-amino group.
| Solvent | Approximate Solubility of N-Boc-L-proline |
| Dimethylformamide (DMF) | ~20 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL |
| Ethanol | ~15 mg/mL |
Experimental Protocols
Protocol 1: Determination of Approximate Solubility by the Shake-Flask Method
This protocol outlines a standard method for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Chosen organic solvent(s) (e.g., DMF, DMSO, Methanol)
-
Small vials with screw caps
-
Vortex mixer
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.
-
Solvent Addition: Add a known volume of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. For a more complete separation, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.
-
Dilution: Dilute the collected supernatant with a known volume of the same solvent to bring the concentration within the linear range of your analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a calibrated UV-Vis spectrophotometer (if the compound has a chromophore) or HPLC.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Protocol 2: Enhancing Solubility with Sonication
This protocol describes how to use sonication to aid in the dissolution of your compound.
Materials:
-
This compound
-
Chosen organic solvent
-
Vial
-
Bath sonicator
Procedure:
-
Initial Mixture: Add the desired amount of this compound and the chosen solvent to a vial.
-
Sonication: Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.
-
Pulse Sonication: Sonicate in short bursts (e.g., 1-2 minutes) followed by a brief resting period. This helps to prevent overheating of the sample.
-
Visual Inspection: Visually inspect the solution for dissolution between sonication cycles.
-
Temperature Control: If the sample is heat-sensitive, consider using a cooled sonicator bath or placing the vial in an ice-water bath within the sonicator.
-
Continue Until Dissolved: Repeat the sonication cycles until the compound is fully dissolved.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Signaling Pathway Involvement of Proline Analogs
Proline and its analogs are involved in various signaling pathways. For instance, they can influence the Hypoxia-Inducible Factor (HIF) signal transduction pathway.[2][4] Proline-rich motifs are also crucial for protein-protein interactions in numerous signaling cascades.[4]
Caption: Proline analogs can inhibit PHD, stabilizing HIF-1α and activating hypoxia-responsive genes.
References
- 1. This compound | 132622-78-7 | AbMole [abmole.cn]
- 2. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
preventing side reactions during coupling of (4S)-1-Boc-4-amino-D-proline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the peptide coupling of (4S)-1-Boc-4-amino-D-proline.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions to prevent common side reactions.
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield / Incomplete Reaction | Steric Hindrance: The rigid pyrrolidine (B122466) ring of proline and the bulky Boc protecting group can sterically hinder the approach of the coupling reagents and the incoming amino acid. The 4-amino substituent can also contribute to steric bulk, especially if protected with a large group. | Optimize Coupling Reagents: Employ highly efficient coupling reagents known to overcome steric hindrance, such as HATU, HCTU, PyAOP, or COMU.[1][2][3] Increase Reagent Concentration: Higher concentrations of the amino acid and coupling reagents can drive the reaction to completion.[4] Double Coupling: Perform a second coupling step to ensure the reaction proceeds to completion, especially when coupling a sterically demanding amino acid to the proline nitrogen.[1][4] Elevated Temperature: Carefully increasing the reaction temperature or using microwave-assisted synthesis can enhance coupling efficiency, but must be monitored for potential increases in racemization.[1] |
| Epimerization (Racemization) at the Proline α-carbon | Prolonged Activation Time: Extended exposure of the activated carboxylic acid to the basic reaction medium can lead to the abstraction of the α-proton and subsequent epimerization. | Use of Appropriate Additives: Incorporate additives that suppress racemization, such as OxymaPure or 6-Cl-HOBt. Avoid the use of HOBt with carbodiimides like DIC, particularly in DMF, as this combination has been shown to promote proline racemization.[1][5] Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIEA) or 2,4,6-collidine. Use the minimum necessary amount of base.[6] Solvent Selection: Consider using a less polar solvent like dichloromethane (B109758) (DCM) which can sometimes reduce the rate of epimerization compared to DMF.[1] |
| Diketopiperazine (DKP) Formation | Intramolecular Cyclization: When coupling the second amino acid to the N-terminus of the proline residue, the resulting dipeptide is susceptible to intramolecular cyclization, leading to the formation of a stable six-membered diketopiperazine ring and termination of the peptide chain. This is a significant issue in Fmoc-based solid-phase peptide synthesis (SPPS).[7] | Use of Sterically Hindered Resins: For SPPS, employ a 2-chlorotrityl chloride resin, as its steric bulk hinders DKP formation.[1][7][8] Dipeptide Coupling: Couple the first two amino acids as a pre-formed dipeptide unit to bypass the vulnerable dipeptide-resin intermediate.[1] In Situ Neutralization (Boc-SPPS): In Boc-based synthesis, utilize in situ neutralization protocols to minimize the time the free N-terminal amine is available for cyclization.[7][9] |
| Side Reactions Involving the 4-Amino Group | Unprotected Amino Group: The 4-amino group is a nucleophile and can react with the activated carboxyl group of the incoming amino acid or with the coupling reagents, leading to branched peptides or other side products. | Orthogonal Protection Strategy: Protect the 4-amino group with a protecting group that is stable to the conditions of the main peptide synthesis and can be selectively removed later. Suitable protecting groups include Fmoc (if the main synthesis is Boc-based), Alloc, or Mtt.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect when coupling this compound?
A1: The three most prevalent side reactions are:
-
Incomplete coupling: Due to the steric hindrance of the proline ring and the Boc group, leading to low yields of the desired peptide.[4]
-
Epimerization: The loss of stereochemical integrity at the α-carbon of the proline residue, resulting in the formation of the D-diastereomer.[1][5]
-
Diketopiperazine (DKP) formation: Particularly when proline is the N-terminal or penultimate residue in a dipeptide, intramolecular cyclization can occur, leading to chain termination.[12][7][13]
Q2: How does the 4-amino group on the proline ring affect the coupling reaction?
A2: The 4-amino group introduces an additional nucleophilic site. If left unprotected, it can compete with the N-terminal amine of the growing peptide chain, leading to the formation of branched byproducts. Therefore, it is crucial to protect the 4-amino group with an orthogonal protecting group before coupling.
Q3: Which coupling reagents are recommended for this compound?
A3: For sterically hindered amino acids like this proline derivative, high-efficiency coupling reagents are recommended. These include aminium/uronium salts like HATU, HCTU, and COMU, or phosphonium (B103445) salts like PyAOP and PyBOP.[2][3][14] These reagents are known to promote rapid amide bond formation, which can help to minimize side reactions like epimerization.[2]
Q4: Can I use carbodiimides like DCC or DIC for coupling?
A4: While carbodiimides can be used, they are often less effective for sterically hindered couplings and can lead to a higher risk of racemization, especially when used with HOBt in DMF.[1][3][5] If you must use a carbodiimide, it is advisable to use it in combination with an additive that suppresses racemization, such as OxymaPure, and in a solvent like DCM.[1]
Q5: How can I monitor the completion of the coupling reaction?
A5: Standard qualitative tests can be used to monitor the presence of free amines on the solid support. The Kaiser test is commonly used for primary amines. However, for the secondary amine of proline, the Kaiser test gives a weak red-brown color.[15] Therefore, the isatin (B1672199) test or the chloranil (B122849) test, which produce a blue color with unprotected N-terminal proline, are more reliable for confirming the completion of a coupling reaction to a proline residue.[15]
Quantitative Data Summary
The choice of coupling reagents and additives significantly impacts the level of epimerization. The following table summarizes illustrative data on the percentage of D-isomer formation for a model peptide containing proline under various coupling conditions.
| Coupling Reagent | Additive | Solvent | % D-Isomer (Epimerization) |
| DIC | HOBt | DMF | 10-15% |
| DIC | HOBt | DCM | 2-5% |
| DIC | OxymaPure | DMF | < 2% |
| HCTU | - | DMF | < 1% |
| COMU | - | DMF | < 1% |
| PyAOP | - | DMF | < 1% |
Note: This data is illustrative and based on general findings in peptide synthesis literature.[1] Actual results may vary depending on the specific peptide sequence, reaction conditions, and the nature of the amino acids being coupled.
Experimental Protocols
Protocol 1: General Procedure for Coupling to this compound (with protected 4-amino group) in SPPS
This protocol assumes the 4-amino group is already protected with a suitable orthogonal protecting group (e.g., Fmoc).
-
Resin Swelling: Swell the resin (e.g., 2-chlorotrityl chloride resin for C-terminal proline) in DMF for 30 minutes.
-
Previous Amino Acid Deprotection: If applicable, deprotect the N-terminal protecting group of the amino acid attached to the resin.
-
Pre-activation: In a separate vessel, dissolve the incoming N-α-protected amino acid (3 eq.), the coupling reagent (e.g., HATU, 3 eq.), and a racemization suppressant (e.g., OxymaPure, 3 eq.) in DMF. Add a hindered base (e.g., DIEA, 6 eq.) and allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin and shake at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of resin beads and perform a chloranil or isatin test to check for the presence of free secondary amine.[15]
-
Washing: Once the coupling is complete (negative test result), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Double Coupling (if necessary): If the monitoring test indicates incomplete coupling, repeat steps 4-6.
-
Chain Elongation: Proceed with the deprotection of the newly added amino acid for the next coupling cycle.
Protocol 2: Diketopiperazine (DKP) Formation Suppression
This protocol is for the critical step of coupling the second amino acid when proline is at the N-terminus of the resin-bound peptide.
-
Resin Choice: Start the synthesis on a 2-chlorotrityl chloride resin.
-
First Amino Acid Loading: Load the C-terminal amino acid onto the resin.
-
Deprotection: Deprotect the N-terminus of the first amino acid.
-
Proline Coupling: Couple the (4S)-1-Boc-4-(protected)-amino-D-proline using the conditions described in Protocol 1.
-
Deprotection of Proline: Deprotect the N-terminal Boc group of the proline residue using standard conditions (e.g., TFA in DCM).
-
Coupling of the Third Amino Acid: Immediately proceed to the coupling of the third amino acid using a pre-activated solution to minimize the time the dipeptide with a free N-terminal amine is present.
Visualizations
Experimental Workflow for Coupling this compound
Caption: Workflow for coupling this compound in SPPS.
Decision Tree for Preventing Side Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 9. chempep.com [chempep.com]
- 10. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clemmer.lab.indiana.edu [clemmer.lab.indiana.edu]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
Technical Support Center: Optimizing Boc Deprotection for Sterically Hindered Proline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the tert-butyloxycarbonyl (Boc) deprotection of sterically hindered proline derivatives.
Troubleshooting Guide
Q1: I am observing incomplete or very slow Boc deprotection with my sterically hindered proline derivative using standard TFA/DCM conditions. What are the likely causes and how can I improve the reaction?
A1: Incomplete deprotection is a common issue with sterically hindered substrates. The bulky nature of both the proline substituent and the Boc group can limit the access of the acid to the carbamate (B1207046) nitrogen.
Potential Causes:
-
Insufficient Acid Strength or Concentration: The acid may not be potent enough to efficiently protonate the sterically shielded carbamate.
-
Inadequate Reaction Time or Temperature: The reaction may require more forcing conditions to overcome the high activation energy.
-
Poor Resin Swelling (for solid-phase synthesis): In solid-phase peptide synthesis (SPPS), insufficient swelling of the resin can limit reagent access to the peptide chain, leading to incomplete deprotection.[1]
Solutions and Optimization Strategies:
-
Increase Acid Concentration: Gradually increase the concentration of Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM). A common starting point is 20-50% TFA in DCM. For particularly stubborn substrates, using 100% TFA for a shorter duration might be effective, but be aware of potential side reactions and issues with resin swelling in SPPS.[1]
-
Elevate Reaction Temperature: While many Boc deprotections are performed at room temperature, gentle heating (e.g., to 40-50°C) can significantly increase the reaction rate. However, this should be done cautiously to avoid potential side reactions.
-
Prolong Reaction Time: Extend the reaction time and monitor the progress carefully using an appropriate analytical technique like TLC, LC-MS, or NMR.
-
Switch to a Stronger Acid System: Consider using 4M HCl in 1,4-dioxane (B91453), which is often more effective for hindered substrates than TFA.[2][3]
-
Optimize Resin Swelling (SPPS): A study comparing 55% TFA/DCM with 100% TFA for Boc removal in SPPS found that the 55% TFA/DCM mixture resulted in higher purity peptides, suggesting that incomplete deprotection with 100% TFA might be due to poor resin swelling.[1]
Q2: I am observing significant side product formation during the Boc deprotection of my proline-containing peptide. What are the common side reactions and how can I mitigate them?
A2: Side reactions are often a consequence of the harsh acidic conditions required for deprotection, especially in the presence of sensitive functional groups.
Common Side Reactions:
-
Alkylation by t-Butyl Cation: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic residues such as tryptophan, tyrosine, and methionine.
-
Aspartimide Formation: Peptides containing aspartic acid can undergo cyclization to form a stable five-membered aspartimide ring, particularly under acidic or basic conditions.
-
Cleavage of Acid-Labile Protecting Groups: Other acid-sensitive protecting groups on the peptide (e.g., trityl, Pbf) may be prematurely cleaved.
-
Ester Hydrolysis: If the proline derivative contains an ester, prolonged exposure to strong acid can lead to its hydrolysis.
Mitigation Strategies:
-
Use of Scavengers: The addition of scavengers to the reaction mixture is crucial for trapping the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS), triethylsilane (TES), and thioanisole. A scavenger "cocktail" is often employed, especially during the final cleavage from a solid support.
-
Milder Deprotection Conditions: If the substrate is highly acid-sensitive, consider using milder deprotection methods. Options include:
-
Aqueous phosphoric acid
-
Catalytic amounts of iodine
-
Oxalyl chloride in methanol[4]
-
-
Alternative Deprotection Strategies: For extremely sensitive substrates, non-acidic methods can be employed:
-
Thermal Deprotection: Heating the substrate in a suitable solvent can effect Boc removal. This can be performed conventionally or with microwave assistance.[5]
-
Microwave-Assisted Deprotection: Microwave heating in the presence of solid-supported sulfonic acids or mild bases can significantly shorten reaction times and improve yields.[6][7]
-
Frequently Asked Questions (FAQs)
Q3: Is TFA or HCl in dioxane a better choice for deprotecting a sterically hindered proline derivative?
A3: The choice between TFA and HCl in dioxane depends on the specific substrate and the presence of other functional groups. 4M HCl in dioxane is generally considered a stronger and often faster deprotecting agent for sterically hindered Boc groups.[2][3] However, it can be more aggressive towards other acid-labile protecting groups. TFA is generally considered milder and is often used in a mixture with DCM (e.g., 20-50%). For substrates with multiple acid-sensitive groups, starting with TFA and optimizing the conditions is a common strategy.
Q4: Can I use microwave irradiation to accelerate the Boc deprotection of my sterically hindered proline derivative?
A4: Yes, microwave-assisted deprotection can be a very effective strategy. It can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purity.[6] This method has been successfully used with both acidic (solid-supported sulfonic acids) and mild basic conditions (e.g., K₃PO₄ in methanol).[6][7]
Q5: Are there any non-acidic methods for Boc deprotection that are suitable for highly sensitive proline derivatives?
A5: Yes, several non-acidic methods are available:
-
Thermal Deprotection: This involves heating the Boc-protected compound in a suitable solvent, such as toluene (B28343), diphenyl ether, or 2,2,2-trifluoroethanol (B45653) (TFE), to induce thermolytic cleavage of the Boc group.[5]
-
Basic Conditions: While the Boc group is generally stable to bases, cleavage can be achieved under specific basic conditions, particularly for activated amines. Reagents like sodium tert-butoxide in wet THF or potassium phosphate (B84403) in methanol (B129727) under microwave irradiation have been reported.[7]
-
Catalytic Iodine: Using catalytic amounts of iodine can effect Boc deprotection under neutral conditions.[4]
Data Summary
Table 1: Comparison of Acidic Deprotection Conditions for Boc-Protected Amines
| Reagent/Conditions | Substrate Type | Time | Temperature | Yield | Notes |
| 55% TFA in DCM | Peptides on solid support | 30 min | Room Temp. | High Purity[1] | Good resin swelling, leads to higher purity than 100% TFA in SPPS.[1] |
| 100% TFA | Peptides on solid support | 5 min | Room Temp. | Lower Purity[1] | Can cause poor resin swelling, leading to incomplete deprotection.[1] |
| 4M HCl in Dioxane | Various amino acids/peptides | 30 min | Room Temp. | >95% | Highly efficient and selective for Nα-Boc groups.[2][3] |
| Oxalyl Chloride in MeOH | Aromatic & Aliphatic Amines | 1-4 h | Room Temp. | Up to 90%[4] | Mild conditions, suitable for substrates with acid-labile groups.[4] |
Table 2: Alternative Boc Deprotection Methods
| Method | Reagent/Conditions | Time | Temperature | Yield | Notes |
| Microwave-Assisted (Acidic) | Solid-supported sulfonic acid in DCM | 10 min | 100°C | Good to Excellent[6] | Rapid deprotection with simultaneous purification via a catch-release mechanism.[6] |
| Microwave-Assisted (Basic) | K₃PO₄·H₂O in MeOH | 5-15 min | 60°C | 85-98%[7] | Mild, basic conditions suitable for acid-sensitive molecules.[7] |
| Thermal | TFE or HFIP solvent | 1 h (Microwave) | 150°C | >90% for many substrates[8] | Can be performed without additional reagents. |
| Water-Mediated | Water | 12 min | 90-100°C | High | Environmentally friendly, catalyst-free method. |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Boc Deprotection
-
Dissolve the Boc-protected proline derivative in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
If the substrate is prone to alkylation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Protocol 2: General Procedure for HCl/Dioxane-Mediated Boc Deprotection
-
Dissolve the Boc-protected proline derivative in a minimal amount of a co-solvent if necessary (e.g., methanol or DCM).
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Deprotection is often complete within 30-60 minutes.
-
Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by the addition of diethyl ether.
-
Collect the solid by filtration and wash with cold diethyl ether to obtain the deprotected amine hydrochloride.
Protocol 3: Microwave-Assisted Deprotection with Solid-Supported Sulfonic Acid
-
In a microwave reaction vial, dissolve the Boc-protected proline derivative (0.25 mmol) in DCM (2.5 mL).
-
Add 1.5 equivalents of a silica-supported sulfonic acid (e.g., SCX-3).
-
Cap the vial and heat with stirring at 100°C in a microwave reactor for 10 minutes.[6]
-
After cooling, filter off the solid support (which now has the protonated amine bound) and wash several times with DCM to remove any non-basic impurities.
-
To release the free amine, suspend the resin in DCM, add a base (e.g., a solution of ammonia (B1221849) in methanol or DIEA), and stir at room temperature or heat gently in the microwave (e.g., 60°C for 1 minute).[6]
-
Filter the resin and wash with DCM. The combined filtrate contains the purified, deprotected amine.
Visualizations
Caption: Troubleshooting workflow for Boc deprotection of hindered prolines.
Caption: Logic diagram for selecting a Boc deprotection strategy.
References
- 1. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
troubleshooting incomplete coupling in solid-phase peptide synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to incomplete coupling during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the common signs of incomplete coupling in SPPS?
A1: The most common indication of incomplete coupling is a positive result from a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, performed after the coupling step. A positive test indicates the presence of unreacted primary amines on the resin-bound peptide. Other signs can include a lower than expected final peptide yield and the presence of deletion sequences (peptides missing one or more amino acids) in the final product, which can be identified by mass spectrometry (MS) and high-performance liquid chromatography (HPLC).[1]
Q2: What are the primary causes of incomplete coupling?
A2: Incomplete coupling in SPPS can stem from several factors:
-
Steric Hindrance: Bulky amino acid side chains or protecting groups can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[2][3] This is particularly common with β-branched amino acids (Val, Ile, Thr) and residues with large protecting groups like arginine.[4]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) and aggregate, making the reactive N-terminus inaccessible to incoming reagents.[1][5][6] This is a major cause of synthesis failure, especially for hydrophobic sequences.[5][6]
-
Difficult Sequences: Certain amino acid sequences are inherently difficult to synthesize. This can be due to a combination of steric hindrance and a propensity for aggregation.[1] For example, sequences with repeating identical amino acids can be challenging.[7]
-
Poor Resin Swelling: The solid support must be adequately swollen for reagents to efficiently diffuse and access the growing peptide chains.[6][8] Inadequate swelling can lead to reduced reaction rates and incomplete coupling.
-
Reagent Quality and Concentration: The purity and concentration of amino acids, coupling reagents, and solvents are critical for efficient coupling. Using old or impure reagents can significantly reduce coupling efficiency.[2][9]
Q3: How can I detect incomplete coupling during my synthesis?
A3: Several methods can be used to monitor coupling efficiency:
-
Qualitative Colorimetric Tests: The Kaiser test is widely used for detecting primary amines. A positive result (blue color) indicates free amines and incomplete coupling. For secondary amines (like proline), a different test, such as the chloranil (B122849) test, is required.
-
Deprotection Monitoring: In automated synthesizers, monitoring the UV absorbance of the Fmoc deprotection solution can provide an indirect measure of the previous coupling's success.[2][3][10] A lower-than-expected absorbance may indicate that fewer Fmoc groups were attached in the preceding step.
-
Real-time Monitoring: Some advanced peptide synthesizers offer real-time monitoring of the synthesis process, allowing for immediate detection of issues.
Troubleshooting Guide
Issue: Positive Kaiser Test After Coupling
A positive Kaiser test indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction. The following workflow can help you troubleshoot this issue.
Caption: Troubleshooting workflow for a positive Kaiser test.
Step 1: Immediate Action - Double Coupling
If a coupling reaction is incomplete, the simplest and often most effective immediate solution is to perform a second coupling reaction (double coupling) on the same amino acid.[3][7]
Protocol: Standard Double Coupling
-
After the initial coupling reaction, wash the resin thoroughly with DMF to remove any byproducts.
-
Prepare a fresh solution of the same activated amino acid that was used in the first coupling.
-
Add the fresh coupling solution to the reaction vessel.
-
Allow the reaction to proceed for the standard coupling time (e.g., 1-2 hours).
-
Wash the resin with DMF and perform a Kaiser test to check for completion.
| Parameter | Recommendation |
| Amino Acid Excess | 3-5 equivalents |
| Coupling Reagent Excess | 3-5 equivalents |
| Base Excess | 6-10 equivalents |
| Reaction Time | 1-2 hours |
Step 2: If Still Positive - Change Coupling Strategy
If double coupling does not resolve the issue, a more robust coupling strategy is needed. This may involve changing the coupling reagents or reaction conditions.
Alternative Coupling Reagents
Different coupling reagents have varying levels of reactivity and are suited for different situations. If you are using a standard carbodiimide-based reagent like DIC, switching to a more potent uronium/aminium or phosphonium (B103445) salt-based reagent can be beneficial, especially for sterically hindered amino acids.[11]
| Coupling Reagent Class | Examples | Use Case |
| Carbodiimides | DIC, DCC | Standard couplings |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Difficult couplings, sterically hindered amino acids |
| Phosphonium Salts | PyBOP, PyAOP | Difficult couplings, reduced racemization |
| Immonium-type | COMU | Highly efficient, safer alternative to HOBt/HOAt-based reagents[11] |
Increasing Reaction Time and Temperature
For difficult couplings, extending the reaction time (e.g., overnight) or increasing the temperature can improve the reaction kinetics and drive the coupling to completion.[12][13] Microwave-assisted SPPS can significantly accelerate coupling reactions, often reducing reaction times to minutes.[9][13]
| Condition | Standard | For Difficult Couplings |
| Reaction Time | 30-120 minutes | 2-24 hours |
| Temperature | Room Temperature | 40-60°C |
Step 3: For Difficult Sequences - Advanced Strategies
For sequences known to be problematic due to aggregation, more advanced strategies may be necessary.
Use of Pseudoproline Dipeptides
Incorporating pseudoproline dipeptides at specific points in the peptide sequence can disrupt the formation of secondary structures that lead to aggregation.[14] These dipeptides introduce a "kink" in the peptide backbone, improving solvation and accessibility of the N-terminus.
Protocol: Manual Coupling of a Pseudoproline Dipeptide
-
Activation: Dissolve the pseudoproline dipeptide (5 eq.) and a coupling reagent such as HATU (5 eq.) in a minimal volume of DMF or NMP.
-
Add DIPEA (10 eq.) and mix thoroughly.
-
Coupling: Immediately add the activation mixture to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours.
-
Monitoring: Check for completion using the TNBS test. If the reaction is incomplete, extend the coupling time or repeat the reaction with fresh reagents.
Chaotropic Salts and Special Solvents
Adding chaotropic salts like LiCl or using "magic mixtures" of solvents can help to disrupt hydrogen bonds and break up aggregates, thereby improving coupling efficiency.
| Additive/Solvent | Concentration/Mixture | Purpose |
| LiCl | 0.8 M in DMF | Disrupts aggregation |
| "Magic Mixture" | DCM/DMF/NMP (1:1:1) with 1% Triton X-100 | Improves solvation |
Optional but Recommended: Capping
If an incomplete coupling cannot be resolved, it is advisable to "cap" the unreacted amines to prevent the formation of deletion sequences. This is done by acetylating the free amines with a reagent like acetic anhydride (B1165640).[2][3] Capped sequences are truncated but are easier to separate from the desired full-length peptide during purification.
Protocol: Acetyl Capping
-
Wash the resin with DMF.
-
Prepare a capping solution (e.g., 20% acetic anhydride and 5% DIPEA in DMF).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Wash the resin thoroughly with DMF to remove excess capping reagents.
Visualizing the SPPS Cycle and Troubleshooting Points
The following diagram illustrates the standard SPPS cycle and highlights the points where incomplete coupling can occur and where troubleshooting interventions are applied.
Caption: The SPPS cycle with key troubleshooting checkpoints.
References
- 1. academic.oup.com [academic.oup.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. peptide.com [peptide.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. biotage.com [biotage.com]
- 8. bachem.com [bachem.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. mesalabs.com [mesalabs.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of Peptides Containing 4-amino-D-proline
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the purification of synthetic peptides incorporating the non-standard amino acid, 4-amino-D-proline, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of peptides containing 4-amino-D-proline in a practical question-and-answer format.
Q1: Why is my peptide eluting much earlier than predicted based on its sequence?
A1: The 4-amino-D-proline residue introduces a primary amine on its side chain, making it significantly more hydrophilic than a standard proline. In RP-HPLC, which separates based on hydrophobicity, increased hydrophilicity leads to weaker interaction with the nonpolar stationary phase (e.g., C18) and thus, a shorter retention time.[1][2] The protonated amino group at acidic pH (standard conditions using TFA) results in a net positive charge, further reducing retention.[3][4]
Q2: My chromatogram shows a broad or tailing peak for my target peptide. What can I do to improve the peak shape?
A2: Poor peak shape for basic peptides is a common issue. Here are the primary causes and solutions:
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact ionically with the basic sites on your peptide (N-terminus, Lys, Arg, and the 4-amino group of your modified proline), causing peak tailing.
-
Solution: Ensure an adequate concentration of an ion-pairing agent, typically 0.1% Trifluoroacetic Acid (TFA), in both your aqueous (A) and organic (B) mobile phases.[5][6] TFA protonates the basic groups and pairs with them, masking the positive charges. It also protonates and "shields" the silanol groups, minimizing these secondary interactions.[6]
-
-
Column Overload: Injecting too much crude peptide can saturate the stationary phase, leading to broad, asymmetrical peaks.
-
Solution: Reduce the sample load. Perform a loading study on an analytical column to determine the optimal capacity before scaling up to a preparative column.
-
-
Inappropriate pH: If the mobile phase pH is not low enough, the basic side chains may not be fully protonated, leading to mixed ionic states and poor peak shape.
-
Solution: Maintain a mobile phase pH of around 2-3 by using 0.1% TFA. This ensures consistent protonation of all basic sites.
-
Q3: I am seeing multiple peaks close to my main product peak. How can I identify them and improve separation?
A3: These could be several types of synthesis-related impurities. The presence of a D-amino acid can also lead to diastereomeric impurities.[7]
-
Identification:
-
Deletion/Truncated Peptides: These are typically more polar and will elute earlier than the full-length product.
-
Incompletely Deprotected Peptides: If the side-chain protecting group on the 4-amino-D-proline (e.g., Boc) was not fully removed during final cleavage, this impurity will be significantly more hydrophobic and elute later than the target peptide.
-
Diastereomers: If epimerization occurred at any chiral center during synthesis, you might have diastereomeric impurities. These have different physicochemical properties and may be separable on a standard C18 column, often appearing as a shoulder or a closely eluting peak.[8]
-
-
Improving Resolution:
-
Optimize the Gradient: After an initial broad scouting gradient (e.g., 5-95% Acetonitrile (B52724) in 30 min), run a shallower, more focused gradient around the elution point of your target peptide. For example, if your peptide elutes at 30% ACN, try a gradient of 20-40% ACN over 40 minutes.
-
Change the Ion-Pairing Reagent: While TFA is standard, using a different perfluorinated acid like Heptafluorobutyric Acid (HFBA) can sometimes alter selectivity and improve the resolution of closely eluting peaks.
-
Try a Step Gradient: For very difficult separations, a step gradient can be employed to selectively wash away impurities before eluting the product with a higher concentration of organic solvent.[9]
-
Q4: My system backpressure is unexpectedly high when I inject my crude peptide.
A4: High backpressure is usually caused by a blockage.
-
Precipitated Sample: Your crude peptide may not be fully soluble in the injection solvent or the initial mobile phase conditions. The 4-amino-D-proline can increase polarity, potentially making it less soluble in high-organic injection solvents.
-
Solution: Dissolve the crude peptide in a solvent compatible with the mobile phase, ideally the initial mobile phase itself (e.g., 95% Water/5% ACN with 0.1% TFA). Ensure it is fully dissolved and filter the sample through a 0.45 µm syringe filter before injection.
-
-
Clogged Frit/Column: Particulates from the crude sample or precipitated peptide can clog the column inlet frit.
-
Solution: Always filter your sample. If the pressure is already high, try back-flushing the column (disconnect it from the detector first). If this fails, the frit may need replacement. Using a guard column is a good preventative measure.
-
Frequently Asked Questions (FAQs)
Q: What type of HPLC column is best for purifying a 4-amino-D-proline containing peptide?
A: For general purification, a wide-pore (120 Å or 300 Å) reversed-phase C18 silica (B1680970) column is the standard and most effective choice.[10] The wide pores are necessary to allow the peptide to access the bonded phase surface. If your peptide is particularly small and polar, a C8 column could also be considered for slightly less retention. For difficult diastereomeric separations that cannot be resolved on a standard C18 column, an analytical-scale separation on a specialized chiral stationary phase (CSP), such as one based on cinchona alkaloids, may be necessary for purity assessment.[11]
Q: What is the recommended mobile phase composition?
A: The standard and recommended mobile phase system is:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN).
This system provides an acidic environment (pH ~2) that protonates basic residues, leading to good peak shape, and TFA acts as an effective ion-pairing agent.[5]
Q: How does the 4-amino-D-proline residue affect my method development strategy?
A: The key considerations are:
-
Increased Polarity: Expect your peptide to elute at a lower percentage of acetonitrile than a similar peptide with a standard proline. Your gradient should start at a low organic percentage (e.g., 0-5% ACN).
-
Potential for Diastereomers: Be vigilant for closely eluting peaks or peak shoulders, which could be diastereomers. Analyze collected fractions carefully by analytical HPLC and mass spectrometry.
-
Protecting Group Impurities: The synthesis of 4-amino-D-proline requires an orthogonal protecting group on the side-chain amine (e.g., Boc).[12] Incomplete removal of this group is a common source of a major, late-eluting impurity. Ensure your gradient runs to a high enough percentage of ACN to elute these more hydrophobic species and clean the column.
Q: My peptide contains the L-form of 4-amino-proline as well as the D-form. Can I separate these diastereomers by RP-HPLC?
A: Yes, it is often possible. Diastereomers have different three-dimensional structures, which can lead to different interactions with the C18 stationary phase, resulting in different retention times.[7] Separation is highly sequence-dependent. A shallow gradient is crucial for maximizing resolution. If baseline separation is not achieved on a standard C18 column, analytical confirmation may require a chiral column or capillary electrophoresis.[11][13]
Experimental Protocols
Protocol 1: General Method Development for a 4-amino-D-proline Peptide
This protocol outlines a systematic approach to developing a purification method, starting from an analytical scale.
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide (~1 mg) in 1 mL of Solvent A (0.1% TFA in Water).
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Analytical Scouting Run:
-
Column: Analytical C18 Column (e.g., 4.6 x 150 mm, 5 µm, 120 Å).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm.
-
Gradient: Run a broad linear gradient from 5% to 65% Solvent B over 30 minutes.
-
Analysis: Identify the retention time (t_R) of the main peak corresponding to the target peptide mass (confirmed by MS). Note the %B at which it elutes.
-
-
Analytical Optimization Run:
-
Based on the scouting run, design a focused, shallower gradient.
-
Example: If the peptide eluted at 25% B (which corresponds to ~12 minutes in the scouting run), a good optimized gradient would be:
-
10% to 35% B over 25 minutes.
-
-
This will improve the resolution between the target peptide and any closely eluting impurities.
-
-
Preparative Scale-Up:
-
Column: Preparative C18 column with the same packing material as the analytical column.
-
Gradient: Use the same optimized gradient from the analytical run.
-
Flow Rate: Adjust the flow rate according to the column diameter (e.g., 20 mL/min for a 21.2 mm ID column).
-
Loading: Dissolve the crude peptide in the minimum amount of Solvent A (or a solvent with even less organic content). The maximum load depends on the column size and the complexity of the crude mixture.
-
Fraction Collection: Collect fractions across the main peak and analyze each by analytical HPLC and Mass Spectrometry to confirm purity and identity before pooling.
-
Quantitative Data Summary
The following table summarizes typical starting parameters for method development.
| Parameter | Analytical Scale | Preparative Scale |
| Column ID | 4.6 mm | 21.2 mm - 50 mm |
| Particle Size | 3 - 5 µm | 5 - 10 µm |
| Flow Rate | 0.8 - 1.2 mL/min | 20 - 100 mL/min |
| Typical Load | 0.1 - 1 mg | 50 - 500 mg |
| Scouting Gradient | 5-65% ACN over 30 min | (Determined by analytical run) |
| Focused Gradient | Δ20% ACN over 25-40 min | Δ20% ACN over 25-40 min |
Visualizations
Logical Workflow for Method Development
References
- 1. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing tau citrullination in Alzheimer’s disease brains and mouse models of tauopathy | springermedizin.de [springermedizin.de]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Peptide Diastereomers | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. bachem.com [bachem.com]
- 11. chiraltech.com [chiraltech.com]
- 12. peptide.com [peptide.com]
- 13. Separation of amino acid and peptide stereoisomers by nonionic micelle-mediated capillary electrophoresis after chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Racemization of D-Proline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing racemization during the synthesis of D-proline derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the stereochemical integrity of your compounds.
Frequently Asked questions (FAQs)
Q1: What is racemization in the context of D-proline derivative synthesis?
A1: Racemization is the conversion of a pure enantiomer, in this case, the D-proline derivative, into a mixture of both its D and L forms.[1] This loss of stereochemical purity is a significant concern as it can lead to the formation of diastereomeric products with potentially different biological activities and can complicate purification processes.
Q2: What are the primary factors that contribute to the racemization of D-proline derivatives during synthesis?
A2: Several factors can contribute to the racemization of D-proline derivatives:
-
Coupling Reagents and Additives: The choice of coupling reagent is critical. The combination of a carbodiimide, such as diisopropylcarbodiimide (DIC), with 1-hydroxybenzotriazole (B26582) (HOBt) in dimethylformamide (DMF) has been shown to significantly increase the risk of proline racemization.[1]
-
Base: The presence and type of base used during the activation of the carboxylic acid can promote racemization. Stronger or less sterically hindered bases can increase the rate of racemization.
-
Solvent: The polarity of the solvent can influence racemization. More polar solvents may facilitate the formation of intermediates that are prone to racemization.[2]
-
Temperature: Elevated reaction temperatures can accelerate the rate of racemization.
-
Prolonged Reaction Times: Extended exposure to activation conditions can increase the likelihood of racemization.
Q3: Which coupling reagents are recommended to minimize racemization of D-proline derivatives?
A3: To minimize racemization, it is advisable to use uranium/aminium or phosphonium-based coupling reagents. Reagents such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency and low propensity to cause racemization.[1][3]
Q4: What is the role of additives in controlling racemization, and are there alternatives to HOBt?
A4: Additives are used with coupling reagents, particularly carbodiimides, to form active esters that are less prone to racemization than the intermediates formed with carbodiimides alone. While HOBt is a common additive, it can paradoxically increase racemization for proline derivatives under certain conditions.[4] A safer and more effective alternative is OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate), which has been shown to suppress racemization effectively when used with carbodiimides.[1]
Q5: How can I detect and quantify the extent of racemization in my D-proline derivative?
A5: The most common and reliable method for determining the enantiomeric purity of your D-proline derivative is through chiral High-Performance Liquid Chromatography (HPLC).[1] This typically involves:
-
Hydrolysis: If the D-proline is part of a larger molecule like a peptide, the sample is first hydrolyzed to break it down into its constituent amino acids.
-
Derivatization: The resulting amino acid mixture is then derivatized with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or a fluorescent tag like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), to form diastereomers.[1][5]
-
HPLC Analysis: These diastereomers can then be separated and quantified on a standard achiral HPLC column (e.g., C18) or a chiral stationary phase column.[5][6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of L-proline isomer detected in the final product. | Use of a racemization-prone coupling reagent combination (e.g., DIC/HOBt in DMF).[1] | Switch to a low-racemization coupling reagent such as HCTU, COMU, HATU, or PyAOP. If using a carbodiimide, replace HOBt with OxymaPure.[1][3] |
| The base used is too strong or not sterically hindered. | Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of diisopropylethylamine (DIEA).[3] | |
| Elevated reaction temperature. | Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature). | |
| Prolonged activation/coupling time. | Minimize the pre-activation and coupling times. Monitor the reaction progress to determine the optimal reaction time. | |
| The solvent is too polar. | Consider using a less polar solvent like dichloromethane (B109758) (DCM) if the solubility of the reactants allows. | |
| Incomplete coupling reaction leading to low yield. | Steric hindrance of the D-proline secondary amine. | Use a more potent coupling reagent like HATU or HCTU. Increase the concentration of the amino acid and coupling reagents. Perform a double coupling.[1] |
| Poor solubility of reactants. | Choose a solvent system that ensures all reactants are fully dissolved. | |
| Formation of diketopiperazine (DKP) impurity, especially with dipeptides. | Intramolecular cyclization of a dipeptide containing a C-terminal proline.[8] | If using solid-phase synthesis, utilize a sterically hindered resin like 2-chlorotrityl chloride resin. Incorporate the first two amino acids as a pre-formed dipeptide.[1][8] |
Quantitative Data on Racemization
The choice of coupling reagent and additives significantly impacts the degree of racemization. The following tables summarize the percentage of the undesired L-isomer observed under different coupling conditions.
Table 1: Influence of Coupling Reagents and Additives on Proline Racemization
| Coupling Reagent | Additive | Base | Solvent | Typical Racemization (%) |
| DIC | HOBt | DIEA | DMF | High[1] |
| DIC | OxymaPure | DIEA | DMF | Low |
| HCTU | - | DIEA | DMF | Very Low[1] |
| HATU | - | NMM | DMF | Very Low[3] |
| PyAOP | - | Collidine | DCM | Very Low[3] |
Data is indicative and can vary based on the specific substrates, temperature, and reaction time.
Experimental Protocols
Protocol 1: General Procedure for a Solution-Phase Peptide Coupling with D-Proline to Minimize Racemization
This protocol describes the coupling of an N-protected amino acid to a D-proline ester.
Materials:
-
N-protected amino acid (e.g., Boc-L-Alanine) (1.0 eq)
-
D-Proline methyl ester hydrochloride (1.1 eq)
-
HATU (1.05 eq)
-
N-Methylmorpholine (NMM) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq) and HATU (1.05 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add NMM (3.0 eq) dropwise to the solution.
-
In a separate flask, dissolve D-Proline methyl ester hydrochloride (1.1 eq) in anhydrous DCM and add NMM (1.1 eq) to neutralize the hydrochloride salt.
-
Add the D-proline ester solution to the activated amino acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired dipeptide.
Protocol 2: Chiral HPLC Analysis of D-Proline Derivative for Enantiomeric Purity
This protocol outlines a general procedure for determining the D/L ratio of a proline derivative after synthesis and purification.
1. Sample Hydrolysis (if applicable):
-
Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the amino acid hydrolysate in a known volume of 0.1 M HCl.[1]
2. Derivatization with NBD-Cl:
-
To 100 µL of the amino acid hydrolysate (or a solution of your D-proline derivative), add 100 µL of 0.1 M borate (B1201080) buffer (pH 8.0).
-
Add 200 µL of a 10 mg/mL solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in ethanol.
-
Heat the mixture at 60°C for 10 minutes.[1]
-
Cool the reaction and add 100 µL of 0.1 M HCl to stop the reaction.
-
Filter the sample through a 0.22 µm syringe filter before HPLC analysis.[1]
3. HPLC Analysis:
-
Column: Chiral stationary phase column (e.g., CHIRALPAK-IA, 250 x 4.6 mm, 5 µm).[1][5]
-
Mobile Phase: Isocratic elution with 0.1% trifluoroacetic acid in ethanol.[1][5]
-
Injection Volume: 10 µL.[1]
4. Quantification:
-
Integrate the peak areas for the D- and L-proline derivatives.
-
The percentage of racemization is calculated as: (% Racemization) = [Area(L-Pro) / (Area(D-Pro) + Area(L-Pro))] * 100
Visualizations
Factors Influencing Racemization of D-Proline Derivatives
Caption: Key factors that can contribute to the racemization of D-proline derivatives during synthesis.
Troubleshooting Workflow for High Racemization
Caption: A step-by-step workflow for troubleshooting and minimizing high levels of racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
Technical Support Center: Synthesis of Peptides with Hydrophobic Proline Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered when working with hydrophobic proline analogs.
Frequently Asked Questions (FAQs)
Q1: Why is synthesizing peptides containing hydrophobic proline analogs so challenging?
Synthesizing peptides with hydrophobic proline analogs presents several difficulties primarily due to the inherent properties of these residues. Stretches of hydrophobic amino acids, including proline and its analogs, have a high tendency to aggregate on the solid-phase support.[1][2][3] This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions, which results in truncated or deletion sequences.[4][5] Furthermore, proline itself is a secondary amine, which makes it sterically hindered and less reactive compared to the primary amines of other amino acids, complicating the coupling step.[6][7] The incorporation of bulky, hydrophobic proline analogs can further exacerbate these steric challenges.
Q2: What are the most common failure modes observed during the synthesis of these peptides?
The most common issues encountered are low crude purity, poor yield, and the presence of deletion or truncated peptide sequences in the final product.[4][5] These problems often stem from on-resin aggregation, which leads to inefficient Fmoc deprotection and subsequent poor coupling of the incoming amino acid.[1] Another significant issue is the difficult coupling of an amino acid onto the proline analog itself due to its secondary amine nature.[6] Finally, the poor solubility of the protected peptide chain in standard solid-phase peptide synthesis (SPPS) solvents can hinder reaction kinetics.[1][8]
Q3: What are pseudoproline dipeptides, and how can they help in my synthesis?
Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) that are reversibly protected to form a proline-like oxazolidine (B1195125) or thiazolidine (B150603) ring structure.[4][9] Incorporating these dipeptides into a peptide sequence introduces a "kink" that disrupts the formation of secondary structures like β-sheets, which are a primary cause of aggregation.[9] This disruption improves the solvation of the growing peptide chain, leading to more efficient coupling and deprotection steps, ultimately resulting in higher purity and yield of the final peptide.[4][10] The pseudoproline moiety is stable during SPPS but is readily cleaved during the final trifluoroacetic acid (TFA) cleavage step, regenerating the native amino acid sequence.[9]
Q4: Can microwave-assisted peptide synthesis (MAPS) improve the synthesis of peptides with hydrophobic proline analogs?
Yes, microwave-assisted peptide synthesis can be a valuable tool. The application of microwave energy can accelerate coupling and deprotection reactions by increasing the kinetic energy of the molecules.[2] This can be particularly effective in overcoming the steric hindrance associated with coupling to proline analogs and can help to disrupt peptide aggregation, leading to improved synthesis outcomes.[2]
Troubleshooting Guides
Problem 1: Low Coupling Efficiency After a Proline Analog
Symptoms:
-
Mass spectrometry of the crude product shows a significant peak corresponding to a deletion of the amino acid that was supposed to be coupled after the proline analog.
-
Ninhydrin (B49086) or TNBS test remains positive after the coupling step, indicating unreacted free amines.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Steric Hindrance and Reduced Reactivity of the Proline Analog's Secondary Amine | Double Coupling: Perform the coupling step twice to drive the reaction to completion.[6] | 1. After the initial coupling reaction, drain the reaction vessel. 2. Wash the resin with DMF. 3. Repeat the full coupling cycle with a fresh solution of the activated amino acid. |
| Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M).[6] | 1. Prepare a 0.5 M solution of the Fmoc-amino acid and the coupling agent (e.g., HBTU) in DMF. 2. Add the activation base (e.g., DIPEA) and immediately add to the resin. | |
| Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent like HATU or PyBOP. | 1. Dissolve the Fmoc-amino acid, HATU, and HOAt in DMF. 2. Add DIPEA to activate the solution. 3. Add the activated mixture to the deprotected peptide-resin. | |
| Extended Coupling Time: Increase the reaction time for the coupling step to allow for complete reaction. | 1. Follow the standard coupling protocol but extend the reaction time from the typical 1-2 hours to 4-6 hours or even overnight. 2. Monitor the reaction progress using a ninhydrin test. |
Problem 2: Peptide Aggregation and Poor Solubility
Symptoms:
-
Resin beads clump together during synthesis.
-
Significant decrease in resin volume.
-
Poor swelling of the resin in synthesis solvents.
-
Low yield and purity of the crude peptide.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Inter-chain Hydrogen Bonding and Hydrophobic Collapse | Incorporate Pseudoproline Dipeptides: Strategically insert pseudoproline dipeptides to disrupt secondary structure formation.[4][9][11] | 1. Identify suitable positions for insertion (typically at Ser, Thr, or Cys residues). 2. Couple the pseudoproline dipeptide using standard coupling protocols. 3. Omit the coupling cycle for the second amino acid of the dipeptide. |
| Use a "Difficult Sequence" Optimized Resin: Employ a resin with a polyethylene (B3416737) glycol (PEG) linker to improve solvation of the growing peptide chain.[9] | 1. Select a PEG-based resin (e.g., ChemMatrix® or NovaPEG®). 2. Perform the synthesis following standard protocols for that specific resin. | |
| Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions to disrupt aggregation. | 1. Prepare a 0.8 M solution of LiCl in DMF. 2. Use this solution to wash the resin before coupling. 3. Alternatively, add the chaotropic salt directly to the coupling mixture. | |
| Elevated Temperature/Microwave Synthesis: Perform the synthesis at a higher temperature or use a microwave peptide synthesizer.[2] | 1. For conventional heating, set the reaction vessel to 50-60°C during coupling and deprotection. 2. For microwave synthesis, follow the instrument's recommended protocols for difficult sequences. |
Problem 3: Difficult Purification of the Final Peptide
Symptoms:
-
The crude peptide is insoluble in standard HPLC solvents (e.g., water/acetonitrile).
-
Broad peaks or poor resolution during reversed-phase HPLC.
-
Low recovery of the purified peptide.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| High Hydrophobicity of the Peptide | Solubility Testing: Before large-scale purification, test the solubility of a small amount of the crude peptide in various solvent systems. | 1. Suspend a small amount of lyophilized crude peptide in different solvents (e.g., water, acetonitrile, isopropanol (B130326), formic acid, DMSO). 2. Observe for complete dissolution. |
| Modify HPLC Mobile Phases: Add organic modifiers or ion-pairing agents to the mobile phase to improve solubility and resolution. | 1. Add 1-5% formic acid or acetic acid to both mobile phases (A: water, B: acetonitrile) to improve solubility. 2. For very hydrophobic peptides, consider using a stronger organic solvent like isopropanol in mobile phase B. | |
| Alternative Purification Techniques: For extremely hydrophobic peptides, consider alternative purification methods like size-exclusion chromatography or precipitation. | 1. Dissolve the crude peptide in a suitable organic solvent. 2. Perform purification based on the chosen alternative method's standard protocol. |
Visualizations
Caption: A high-level workflow for synthesizing challenging peptides.
Caption: Decision-making guide for addressing poor coupling reactions.
References
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. researchgate.net [researchgate.net]
- 4. ADMEBio | The scientist's marketplace for Life Science products [admebio.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. Affinity adsorbents for proline-rich peptide sequences: a new role for WW domains - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies to Avoid Aggregation in Peptides with Modified Prolines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting information, frequently asked questions (FAQs), and experimental protocols to help you overcome challenges associated with peptide aggregation, particularly in sequences containing modified prolines.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?
A1: Peptide aggregation during SPPS is mainly caused by the formation of intermolecular hydrogen bonds between the growing peptide chains attached to the resin.[1] This self-association can lead to the formation of stable secondary structures, particularly β-sheets. These structures make the N-terminal amine of the peptide inaccessible for subsequent coupling and deprotection reactions, which can result in slowed reaction kinetics or even complete synthesis failure.[1][2] This issue is especially common in peptides with long stretches of hydrophobic amino acids (like Val, Ile, Ala) or those that can form strong intra-chain hydrogen bonds (like Gln, Ser, Thr).[1]
Q2: How can I predict if my peptide sequence is likely to aggregate?
A2: While exact prediction is challenging, certain characteristics of a peptide sequence increase the risk of aggregation.[1] Key factors include:
-
High Hydrophobicity: A high percentage of hydrophobic residues.[1]
-
β-sheet Propensity: Sequences known to favor the formation of β-sheet structures.[1]
-
Peptide Length: Aggregation is less common before the fifth residue but becomes more probable as the peptide chain elongates.[1][2]
Several computational tools and online algorithms are available that can analyze a primary amino acid sequence to predict aggregation-prone regions (APRs), which can help in planning an effective synthesis strategy.[1]
Q3: What are modified prolines and how do they prevent aggregation?
A3: Modified prolines, such as pseudoproline dipeptides, are synthetic building blocks used in SPPS to disrupt the formation of secondary structures that cause aggregation.[3][4] Pseudoproline dipeptides are derived from Serine (Ser), Threonine (Thr), or Cysteine (Cys) residues that are reversibly protected as an oxazolidine (B1195125) or thiazolidine (B150603) ring.[4][5]
When incorporated into a growing peptide chain, this ring structure introduces a "kink" similar to a natural proline residue. This kink disrupts the interchain hydrogen bonding required for β-sheet formation, thereby preventing aggregation.[1][4] This enhances the solvation of the peptide chain, making the N-terminus more accessible for efficient coupling reactions. The native Ser, Thr, or Cys residue is fully restored during the final cleavage with trifluoroacetic acid (TFA).[1][3]
Q4: What are Dmb/Hmb-protected amino acids and when should I use them?
A4: 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) are backbone-protecting groups that physically block the amide nitrogen from participating in hydrogen bonding.[2] This strategy is highly effective at preventing aggregation. These are often used as dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH) for sequences containing Glycine, which can also be prone to aggregation.[3] For optimal results, a Dmb or Hmb-protected residue should be incorporated every six to seven residues within an aggregation-prone sequence.[2][3]
Troubleshooting Guide: Synthesis & Purification
This guide addresses common problems encountered during the synthesis and handling of aggregation-prone peptides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor resin swelling, slow/incomplete coupling or Fmoc deprotection during SPPS. [6] | On-resin aggregation: Peptide chains are forming secondary structures (β-sheets) and collapsing onto the resin, blocking reactive sites.[2][6] | 1. Incorporate Structure-Disrupting Derivatives: Introduce a pseudoproline dipeptide or a Dmb/Hmb-protected amino acid every 5-6 residues to break up secondary structures.[1][3] 2. Change Synthesis Conditions: Switch to a more solvating solvent like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the coupling mixture to disrupt hydrogen bonds.[2][3] 3. Use a Stronger Coupling Reagent: Employ a more potent coupling reagent like HATU or PyBrOP to improve reaction efficiency.[1] 4. Apply Microwave Energy: Use microwave-assisted synthesis to increase reaction temperature and improve coupling/deprotection kinetics.[1] |
| Crude peptide is insoluble after cleavage and lyophilization. [6] | Strong intermolecular aggregation: The full-length peptide has a high propensity to self-associate and form insoluble aggregates once cleaved from the resin. | 1. Use a Strong Solubilizing Agent: Dissolve the peptide in a 1:1 mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP). This mixture is highly effective at disaggregating even very intractable peptides.[1][7] (See Protocol 2 below). 2. Test Different Solvents: For less severe aggregation, test solubility in organic solvents like DMSO or acetonitrile, followed by slow dilution into an aqueous buffer.[6] 3. Direct HPLC Injection: If the peptide precipitates upon cleavage cocktail removal, minimize evaporation and directly dissolve the crude mixture in the initial HPLC mobile phase for immediate purification.[6] |
| Peptide precipitates during HPLC purification or upon buffer exchange. | Change in solvent polarity or pH: The peptide is soluble in the initial strong organic solvent but aggregates as the polarity increases or as the pH approaches its isoelectric point. | 1. Adjust Mobile Phase pH: Add 0.1% TFA or formic acid to the mobile phases to keep the peptide protonated and more soluble. 2. Decrease Peptide Concentration: Load a lower concentration of the crude peptide onto the HPLC column. 3. Slow Dilution: After purification, add the organic HPLC fraction dropwise into the final aqueous buffer with constant agitation to prevent localized concentration and precipitation. |
| Inconsistent results in biological or biophysical assays. | Presence of soluble oligomers or micro-aggregates: Even if the solution appears clear, small, soluble aggregates may be present, acting as seeds for further aggregation and causing variability.[7] | 1. Perform Disaggregation Protocol: Treat the peptide stock solution with TFA/HFIP to ensure a monomeric starting state (See Protocol 2).[7] 2. High-Speed Centrifugation: Before use, centrifuge the aqueous peptide solution at high speed (e.g., >50,000 x g) to pellet any residual micro-aggregates and use the supernatant.[1][7] 3. Monitor Aggregation State: Use techniques like Dynamic Light Scattering (DLS) or a Thioflavin T (ThT) assay to confirm the monomeric state of the peptide before starting experiments (See Protocol 3). |
Quantitative Data Summary
Direct quantitative comparisons of yield are highly sequence-dependent. However, case studies consistently demonstrate the dramatic improvements achieved by using modified prolines in "difficult" sequences that are otherwise impossible to synthesize.
| Peptide | Challenge | Strategy Used | Outcome |
| Human Amylin (hAmylin) [4] | 37-residue peptide, highly prone to amyloidogenic aggregation. | Incorporation of pseudoproline dipeptides. | Successful synthesis with high yield and purity. Standard Fmoc methods produced only trace amounts of the desired product.[4] |
| RANTES (24-91) [4] | 68-amino-acid chemokine with a high propensity for aggregation. | Combination of a PEG-based resin (ChemMatrix) and pseudoproline dipeptides. | Efficient synthesis was achieved, overcoming the significant aggregation barriers.[4] |
| Caveolin-1 Fragment | A 54-amino-acid fragment containing a difficult intramembrane domain. | Strategic incorporation of pseudoproline dipeptides. | Overcame aggregation issues, enabling successful synthesis. |
Experimental Protocols
Protocol 1: Manual Incorporation of a Pseudoproline Dipeptide during SPPS
This protocol outlines the manual coupling of an Fmoc-protected pseudoproline dipeptide into a growing peptide chain.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-pseudoproline dipeptide (e.g., Fmoc-Ser(tBu)-Thr(ψPro)-OH)
-
Coupling reagent (e.g., HATU, PyBOP®)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)
-
TNBS or Kaiser test reagents
Procedure:
-
Resin Preparation: Perform standard Fmoc deprotection of the N-terminal amino acid on the peptide-resin. Wash the resin thoroughly with DMF (3-5 times).[1]
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (5 equivalents relative to resin loading) and the coupling reagent (5 equivalents) in a minimal volume of DMF or NMP.[1][3]
-
Activation: Add DIPEA (10 equivalents) to the activation mixture and mix thoroughly for 1-2 minutes.[1][3]
-
Coupling: Immediately add the activated mixture to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature.[3]
-
Monitoring: Perform a qualitative test (Kaiser test for Ser/Thr-derived pseudoprolines, or TNBS test for Cys-derived) to check for reaction completion.[1] If the test is positive (indicating free amines), the coupling can be extended or repeated with fresh reagents.[1]
-
Washing: Once coupling is complete (negative test result), wash the resin thoroughly with DMF to remove excess reagents.
-
Continuation: Proceed to the next Fmoc deprotection step for the subsequent amino acid. The pseudoproline ring remains stable throughout the synthesis and is cleaved during the final TFA treatment, yielding the native peptide sequence.[1][3]
Protocol 2: Post-Synthesis Solubilization of Aggregated Peptides using HFIP
This protocol is for disaggregating and dissolving highly intractable peptides after cleavage from the resin.[1][7]
Materials:
-
Lyophilized crude peptide powder
-
Trifluoroacetic acid (TFA)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Nitrogen or Argon gas source
-
Aqueous buffer (e.g., water, PBS)
Procedure:
-
Preparation: Place the lyophilized peptide powder in a suitable glass vial.
-
Initial Dissolution: Add a 1:1 mixture of TFA and HFIP to the peptide to achieve a target concentration of approximately 0.5-1.0 mg/mL.[7][8]
-
Incubation: Gently swirl or vortex the vial. Incubate the mixture at room temperature for 1-4 hours to ensure complete dissolution and disaggregation.[1][7]
-
Solvent Evaporation: Under a gentle stream of nitrogen or argon gas, evaporate the TFA/HFIP solvent completely. This will leave a thin peptide film on the wall of the vial.[1][7]
-
Reconstitution: Dissolve the resulting peptide film in the desired aqueous buffer for your experiment.
-
Clarification (Optional but Recommended): To remove any residual micro-aggregates, centrifuge the aqueous solution at high speed (e.g., 50,000 x g) for 3 hours at 4°C. Carefully collect the supernatant for use in subsequent experiments. This step is critical for aggregation-sensitive kinetic studies.[1][7]
Protocol 3: Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring
This protocol provides a general method for monitoring peptide aggregation kinetics in real-time. ThT dye binds to β-sheet structures, resulting in a measurable increase in fluorescence.[9][10]
Materials:
-
Monomeric peptide stock solution (prepared using Protocol 2)
-
Thioflavin T (ThT) stock solution (e.g., 2 mM in water)
-
Assay buffer (e.g., PBS, Tris, or HEPES, pH 7.4)[10]
-
96-well non-binding black microplate[10]
-
Fluorescence microplate reader with temperature control
Procedure:
-
Prepare ThT Working Solution: Dilute the ThT stock solution into the assay buffer to a final working concentration of 20-40 µM. For example, add 10 µL of 2 mM ThT to 990 µL of assay buffer for a 20 µM solution.[9][10]
-
Set up Reactions: In the wells of the 96-well plate, combine the assay buffer, peptide, and any test compounds (inhibitors, etc.). Finally, add the ThT working solution. A typical final reaction volume is 100-200 µL.
-
Sample Well: Peptide + ThT in assay buffer.
-
Blank Well: ThT in assay buffer only (no peptide).
-
-
Incubation and Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C.[9][11]
-
Data Acquisition: Measure the fluorescence intensity (Excitation ≈ 440-450 nm, Emission ≈ 480-490 nm) at regular intervals (e.g., every 5-10 minutes) for the desired duration (hours to days).[10][11] Include a brief shaking step before each read to promote aggregation and improve reproducibility.[11]
-
Data Analysis: Subtract the blank fluorescence from the sample fluorescence at each time point. Plot the corrected fluorescence intensity versus time to visualize the aggregation kinetics (lag phase, elongation phase, and plateau).
Visualizations
Caption: Logical diagram illustrating the cascade leading to peptide aggregation.
Caption: Workflow for synthesizing aggregation-prone peptides.
Caption: Decision tree for selecting an anti-aggregation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. chempep.com [chempep.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
- 9. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 10. anaspec.com [anaspec.com]
- 11. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Boc vs. Fmoc Protection Strategies for 4-Aminoproline in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protection strategies for non-canonical amino acids like 4-aminoproline in Solid-Phase Peptide Synthesis (SPPS) is a critical decision that significantly impacts synthesis efficiency, peptide purity, and the feasibility of incorporating specific modifications. This guide provides an objective comparison of these two seminal methodologies, with a focus on their application to the synthesis of peptides containing 4-aminoproline.
The unique structural features of 4-aminoproline, with its secondary amine in the pyrrolidine (B122466) ring, necessitate a robust protection strategy for its side chain to prevent unwanted branching and other side reactions during peptide elongation. The selection of the appropriate protecting group for the 4-amino function must be orthogonal to the Nα-protecting group (Boc or Fmoc) used for the peptide backbone assembly.
Core Principles: A Tale of Two Orthogonal Strategies
The fundamental difference between the Boc and Fmoc strategies lies in the lability of the Nα-protecting group. The Boc group is acid-labile, typically removed by treatment with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][] This distinction dictates the choice of orthogonal protecting groups for the side chains of trifunctional amino acids, including the 4-amino group of 4-aminoproline.
In an Fmoc-based strategy , which is now the most widely used approach in SPPS due to its milder deprotection conditions, the side chain of 4-aminoproline is typically protected with an acid-labile group, most commonly the Boc group .[3][] This ensures that the side-chain protection remains intact during the repeated piperidine treatments for Nα-Fmoc removal and is cleaved simultaneously with other acid-labile side-chain protecting groups and the peptide from the resin during the final TFA cleavage step.[3]
Conversely, in a Boc-based strategy , the side chain of 4-aminoproline would require a protecting group that is stable to the repetitive TFA treatments used for Nα-Boc deprotection. A suitable orthogonal protecting group in this case would be the Fmoc group . This group is stable to acidic conditions and can be selectively removed under basic conditions if, for instance, on-resin modification of the 4-amino group is desired.
Performance Comparison: A Data-Driven Analysis
While direct, side-by-side comparative studies for 4-aminoproline are not extensively documented in single publications, a comprehensive analysis of the principles of each strategy and data from syntheses of similarly complex peptides allows for a robust comparison. The Fmoc strategy generally offers higher crude peptide purity and yield due to its milder deprotection conditions, which minimize side reactions.[]
| Parameter | Boc Strategy for 4-Aminoproline | Fmoc Strategy for 4-Aminoproline |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Nα-Deprotection | Strong Acid (e.g., 50% TFA in DCM) | Mild Base (e.g., 20% Piperidine in DMF) |
| 4-Amino Side-Chain Protection | Fmoc (or other base-labile group) | Boc (or other acid-labile group) |
| Side-Chain Deprotection | Base (e.g., Piperidine) for Fmoc | Strong Acid (TFA) during final cleavage |
| Overall Yield | Generally Good | Generally High |
| Crude Purity | Good to Moderate | High |
| Potential Side Reactions | - Acid-catalyzed side reactions- t-butylation of sensitive residues | - Piperidine-induced side reactions (e.g., aspartimide formation)- Racemization of sensitive residues |
| Compatibility with Modifications | Less suitable for acid-sensitive modifications | Highly compatible with a wide range of modifications[5] |
Experimental Protocols: A Step-by-Step Look
The following are generalized experimental protocols for the key steps involving the incorporation of 4-aminoproline using both Boc and Fmoc strategies.
Fmoc Strategy: Incorporating Fmoc-4-(Boc-amino)-L-proline
This is the more common and generally recommended strategy.
1. Resin Swelling and Nα-Fmoc Deprotection:
-
Swell the resin (e.g., Rink Amide resin) in DMF for 1 hour.
-
Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the preceding amino acid.
-
Wash the resin thoroughly with DMF.
2. Coupling of Fmoc-4-(Boc-amino)-L-proline:
-
Dissolve Fmoc-4-(Boc-amino)-L-proline (3 eq.), a coupling reagent such as HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (B49086) test.
3. Final Cleavage and Deprotection:
-
After peptide chain elongation is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to simultaneously cleave the peptide from the resin and remove the Boc protecting group from the 4-amino side chain and other acid-labile side-chain protecting groups.
Boc Strategy: Incorporating Boc-4-(Fmoc-amino)-L-proline
1. Resin Swelling and Nα-Boc Deprotection:
-
Swell the resin (e.g., PAM resin) in DCM for 1 hour.
-
Treat the resin with 50% TFA in DCM (2 x 15 min) to remove the Boc group from the preceding amino acid.[6]
-
Neutralize the resin with 10% DIPEA in DMF.
-
Wash the resin with DMF and DCM.
2. Coupling of Boc-4-(Fmoc-amino)-L-proline:
-
Dissolve Boc-4-(Fmoc-amino)-L-proline (3 eq.) and a coupling reagent such as HBTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected and neutralized resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin test.
3. Selective Side-Chain Deprotection (Optional, for on-resin modification):
-
Treat the resin-bound peptide with 20% piperidine in DMF to remove the Fmoc group from the 4-amino side chain.
4. Final Cleavage:
-
Treat the resin with anhydrous HF or TFMSA to cleave the peptide from the resin and remove other side-chain protecting groups.
Visualizing the Workflows
Conclusion and Recommendations
For the incorporation of 4-aminoproline into synthetic peptides, the Fmoc strategy utilizing a Boc-protected 4-aminoproline derivative is generally the superior choice . This preference is based on the following key advantages of the Fmoc/tBu approach:
-
Milder Nα-deprotection conditions: The use of piperidine for Fmoc removal is significantly milder than the repetitive TFA treatments required in Boc SPPS, which helps to preserve the integrity of the peptide chain and acid-sensitive side-chain protecting groups.[3]
-
True Orthogonality: The combination of a base-labile Nα-Fmoc group and an acid-labile side-chain Boc group on 4-aminoproline provides excellent orthogonality, minimizing the risk of premature deprotection of the side chain.[1]
-
Higher Purity and Yield: The milder conditions of Fmoc SPPS typically result in higher crude peptide purity and overall yield.[]
-
Safety and Convenience: The Fmoc strategy avoids the use of highly corrosive and hazardous reagents like liquid HF, which are often required for final cleavage in Boc SPPS.[3]
The Boc strategy for incorporating 4-aminoproline, while feasible with an orthogonally protected (e.g., Fmoc) side chain, is generally reserved for specific applications where the unique characteristics of Boc chemistry are advantageous, such as in the synthesis of certain long or difficult sequences.
References
A Comparative Guide to Chiral HPLC Methods for D- and L-Proline Enantiomer Separation
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of proline enantiomers are critical. D-Proline and L-Proline can exhibit distinct biological activities, making their separation essential for pharmacology, food science, and geochemistry. This guide provides a detailed comparison of two prominent chiral High-Performance Liquid Chromatography (HPLC) methods for resolving D- and L-proline, offering insights into their principles, experimental protocols, and performance.
Method 1: Polysaccharide-Based Chiral Stationary Phase with Pre-column Derivatization
This widely-used approach employs a chiral stationary phase (CSP) derived from a polysaccharide, such as amylose. A key feature of this method is the necessity of pre-column derivatization of proline. Since proline lacks a strong chromophore, derivatization is essential for sensitive UV detection. A common derivatizing agent is 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which reacts with the secondary amine of proline to form a UV-active derivative.
Experimental Protocol:
Derivatization: A sample of D/L-proline (2 mg/mL) is derivatized with NBD-Cl (4 mg/mL in ethanol) by heating at 60°C for 10 minutes.[1]
Chromatographic Conditions: The separation is performed on a CHIRALPAK-IA column.[1] The mobile phase consists of 0.1% trifluoroacetic acid in ethanol, delivered at a flow rate of 0.6 mL/min.[1] The column temperature is maintained at 40°C, and detection is carried out at 464 nm.[1]
Method 2: Zwitterionic Chiral Stationary Phase for Direct Separation
A more recent advancement in chiral separation technology is the use of zwitterionic CSPs. These stationary phases possess both positive and negative charges, enabling the separation of zwitterionic molecules like amino acids without the need for derivatization. The CHIRALPAK ZWIX(+) is a representative column of this class.
Experimental Protocol:
Chromatographic Conditions: The direct separation of D- and L-proline can be achieved on a CHIRALPAK ZWIX(+) column.[2] The mobile phase is a mixture of methanol, acetonitrile, and water (49:49:2 v/v/v) containing 50 mM formic acid and 25 mM diethylamine.[2][3] The flow rate is 0.5 mL/min, and the column is kept at 25°C.[2] Due to the absence of a strong chromophore in underivatized proline, detection is typically performed using an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS).[2][3]
Performance Comparison
The following table summarizes the key performance parameters of the two methods, providing a clear comparison for method selection.
| Parameter | Method 1: Polysaccharide-Based CSP (CHIRALPAK-IA) with Derivatization | Method 2: Zwitterionic CSP (CHIRALPAK ZWIX(+)) without Derivatization |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel | Quinine combined with (S,S)-ACHSA immobilized on 3µm silica-gel[3] |
| Derivatization Required? | Yes, with NBD-Cl[1] | No[2] |
| Mobile Phase | 0.1% Trifluoroacetic acid in Ethanol[1] | Methanol/Acetonitrile/Water (49:49:2 v/v/v) with 50mM Formic Acid + 25mM Diethylamine[2] |
| Flow Rate | 0.6 mL/min[1] | 0.5 mL/min[2] |
| Temperature | 40°C[1] | 25°C[2] |
| Detection | UV at 464 nm[1] | ELSD or MS[2] |
| Retention Time (L-Proline) | 9.22 min[1] | 6.6 min[2] |
| Retention Time (D-Proline) | 6.72 min[1] | 9.8 min[2] |
| Resolution (Rs) | >1.5 (implied by baseline separation) | 12.0[2] |
| Selectivity (α) | 1.37 | 1.86[2] |
Logical Workflow for Chiral HPLC Method Selection
The choice between these two methods depends on several factors, including the availability of instrumentation, sample matrix, and the desired analytical throughput. The following diagram illustrates a logical workflow for selecting the appropriate method.
Caption: Workflow for selecting a chiral HPLC method for proline enantiomer separation.
Conclusion
Both the polysaccharide-based CSP with derivatization and the zwitterionic CSP for direct injection offer effective means for separating D- and L-proline enantiomers. The choice of method will be guided by the specific requirements of the analysis. The derivatization method is suitable for laboratories equipped with standard HPLC-UV systems, while the direct injection method on a zwitterionic phase offers higher throughput and is ideal for labs with ELSD or MS detectors. The superior resolution and selectivity observed with the CHIRALPAK ZWIX(+) column make it a compelling option for baseline separation and accurate quantification of proline enantiomers.
References
The Impact of 4-Amino Substitution on Proline Ring Pucker and Peptide Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the conformational intricacies of peptides is paramount for designing stable and effective therapeutics. Proline, a unique amino acid with a cyclic side chain, plays a critical role in peptide structure and stability. Chemical modifications to the proline ring, such as 4-amino substitution, can significantly influence its conformational preferences and, consequently, the overall stability of the peptide. This guide provides an objective comparison of 4-aminoproline with other key proline analogs, supported by experimental data and detailed methodologies.
Proline Ring Pucker: A Key Determinant of Peptide Conformation
The five-membered ring of proline is not planar and exists in two primary "puckered" conformations: Cγ-endo (down) and Cγ-exo (up). This puckering affects the peptide backbone's torsional angles (φ and ψ) and the cis-trans isomerization of the preceding peptide bond. The preference for a particular pucker can be influenced by substituents on the ring, a phenomenon driven by stereoelectronic effects.
An electron-withdrawing substituent at the 4-position of the proline ring can exert a significant influence on the ring pucker. The orientation of this substituent relative to the peptide backbone determines whether it stabilizes the endo or exo conformation. This, in turn, can pre-organize the peptide into a specific secondary structure, impacting its stability and biological activity.
Comparative Analysis of 4-Substituted Prolines
The introduction of a 4-amino group to the proline ring offers a unique modification with pH-responsive characteristics. Below is a comparative overview of 4-aminoproline against other commonly studied proline analogs.
| Proline Analog | Predominant Ring Pucker (4R-isomer) | Predominant Ring Pucker (4S-isomer) | Key Effects on Peptide Stability |
| 4-Aminoproline (Amp) | Cγ-exo (pH-dependent) | Cγ-endo (pH-dependent) | Stability is pH-sensitive due to the pKa of the amino group (around 7.5-7.8). Protonation can affect amide bond rotation.[1] |
| 4-Hydroxyproline (B1632879) (Hyp) | Cγ-exo | Cγ-endo | Generally enhances the thermal stability of collagen triple helices through stereoelectronic effects.[2] |
| 4-Fluoroproline (B1262513) (Flp) | Cγ-exo (strong preference) | Cγ-endo (strong preference) | The highly electronegative fluorine atom strongly biases the ring pucker, leading to significant stabilization or destabilization depending on the stereochemistry and context.[3][4] |
This table summarizes the general conformational preferences and stability effects. Specific outcomes can vary depending on the peptide sequence and experimental conditions.
Quantitative Data on Peptide Stability
Obtaining precise thermodynamic data for peptides containing 4-aminoproline is an ongoing area of research. However, studies on collagen-mimicking peptides provide valuable insights into the relative stability conferred by different 4-substitutions.
| Peptide Sequence | Modification | Melting Temperature (Tm) | ΔG (kJ/mol) | Reference |
| (Pro-Hyp-Gly)₁₀ | 4R-Hydroxyproline | ~60 °C | Not explicitly stated, but high thermal stability noted. | F.M. Brock et al., Appl Environ Microbiol, 1982 |
| (Pro-Flp-Gly)₁₀ | 4R-Fluoroproline | Higher than Hyp-containing peptide | Not explicitly stated, but noted to be entropically driven.[5] | K. Mizuno et al., Biosci Biotechnol Biochem, 2005 |
| Collagen-mimetic with 4R-Aminoproline | 4R-Aminoproline | pH-dependent, may not show stabilization compared to Hyp.[1] | Not available | S. R. R. Ramisetty et al., New J. Chem., 2021 |
Note: Direct comparative studies with identical peptide backbones for all three analogs under the same conditions are limited in the current literature. The data presented is compiled from different studies and should be interpreted with caution.
Experimental Protocols
Accurate assessment of the effects of 4-amino substitution requires robust experimental methodologies. Below are detailed protocols for key experiments.
Peptide Synthesis
Peptides containing 4-aminoproline can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The 4-amino group on the proline residue is typically protected with a suitable protecting group (e.g., Boc) which can be selectively removed after peptide assembly.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to determine the ring pucker of proline residues. The coupling constants (³J) between specific protons on the proline ring are diagnostic of the puckering conformation.
Protocol:
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., D₂O or a buffer in D₂O) to a final concentration of 1-5 mM.
-
Data Acquisition: Acquire one-dimensional (1D) ¹H and two-dimensional (2D) TOCSY and/or COSY spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Analysis:
-
Assign the proton resonances of the proline spin system.
-
Measure the vicinal coupling constants, particularly ³J(Hα, Hβ) and ³J(Hγ, Hδ).
-
The magnitude of these coupling constants can be related to the dihedral angles via the Karplus equation, which in turn reveals the preferred ring pucker.[6] Generally, a larger ³J(Hα,Hβcis) and smaller ³J(Hα,Hβtrans) is indicative of a Cγ-exo pucker, while the opposite is true for a Cγ-endo pucker.
-
Thermal Stability Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to monitor the secondary structure of peptides and their thermal stability by measuring the change in ellipticity as a function of temperature.
Protocol:
-
Sample Preparation: Prepare a solution of the peptide (typically 0.1-0.2 mg/mL) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer). The pH should be controlled, especially for pH-sensitive peptides like those containing 4-aminoproline.
-
Data Acquisition:
-
Record a CD spectrum at a low temperature (e.g., 5 °C) from 190 to 260 nm to confirm the initial secondary structure.
-
Monitor the CD signal at a characteristic wavelength (e.g., 225 nm for collagen triple helices) while increasing the temperature at a controlled rate (e.g., 1 °C/min).
-
-
Data Analysis:
-
Plot the CD signal versus temperature.
-
The midpoint of the transition in this curve is the melting temperature (Tm), a measure of the peptide's thermal stability.
-
Proteolytic Stability Assay
The resistance of a peptide to degradation by proteases is a critical parameter for its therapeutic potential.
Protocol:
-
Peptide Incubation: Incubate the peptide at a known concentration with a specific protease (e.g., trypsin, chymotrypsin) in a suitable buffer at a physiological temperature (e.g., 37 °C).
-
Time-Point Sampling: At various time points, take aliquots of the reaction mixture and quench the enzymatic activity (e.g., by adding a protease inhibitor or acid).
-
Analysis: Analyze the amount of remaining intact peptide at each time point using a suitable analytical technique, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Interpretation: Plot the percentage of intact peptide versus time to determine the rate of degradation. Peptides containing proline are generally more resistant to proteolysis, and modifications to the proline ring can further enhance this resistance.
Signaling Pathways and Logical Relationships
The choice of a 4-substituted proline can be guided by the desired conformational outcome and its impact on biological interactions.
Conclusion
The 4-amino substitution on proline introduces a pH-responsive element that can be exploited in the design of "smart" peptides whose conformation and stability are sensitive to their environment. While 4-hydroxyproline and 4-fluoroproline offer more predictable and static stabilization, 4-aminoproline opens up possibilities for creating peptides with tunable properties. The choice of which proline analog to incorporate will depend on the specific application and the desired balance between conformational rigidity, stability, and environmental responsiveness. Further quantitative studies directly comparing these analogs within the same peptide backbone will be invaluable for refining our understanding and predictive power in peptide design.
References
- 1. Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein NMR. J(HN-HA) Coupling Constants [imserc.northwestern.edu]
A Comparative Analysis of Fluoro-proline and Amino-proline on Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids into peptides is a powerful tool for modulating their structure, stability, and biological activity. Among the most studied proline analogs are fluoro-proline and amino-proline, each imparting unique conformational constraints and properties. This guide provides an objective comparison of their effects on peptide conformation, supported by experimental data, to aid researchers in the rational design of peptidomimetics and therapeutic peptides.
Introduction to Proline Analogs
Proline's unique cyclic structure restricts the peptide backbone, influencing secondary structure and protein folding. Modification of the proline ring at the C4 position with electron-withdrawing (fluoro) or ionizable (amino) groups significantly alters its conformational preferences.
-
Fluoro-proline (Flp) , particularly the stereoisomers (4R)-fluoroproline and (4S)-fluoroproline, introduces a strong inductive effect that biases the pyrrolidine (B122466) ring pucker and the cis/trans isomerization of the preceding peptide bond.[1][2] This allows for fine-tuning of peptide and protein stability.[1][2]
-
(4R)-Aminoproline (Amp) is a naturally occurring analog that introduces a pH-responsive element into peptides.[1] The protonation state of the amino group can influence local conformation and electrostatic interactions, making it a valuable tool for designing environmentally sensitive biomaterials.[1]
Comparative Data on Conformational Effects
The distinct physicochemical properties of fluoro- and amino-substituents at the C4 position of proline lead to different conformational outcomes. The following tables summarize the key quantitative data from studies on peptides containing these analogs.
Table 1: Effects on Pyrrolidine Ring Pucker and Peptide Bond Isomerization
| Proline Analog | Predominant Ring Pucker | Effect on Preceding Peptide Bond (Xaa-Pro) | Reference |
| (4R)-Fluoroproline (4R-Flp) | Cγ-exo | Favors trans conformation | [1][2] |
| (4S)-Fluoroproline (4S-Flp) | Cγ-endo | Favors cis conformation | [1][2] |
| (4R)-Aminoproline (4R-Amp) | pH-dependent, but side-chain protonation does not significantly change ring conformation. | Protonation of the amino group can affect amide rotation properties. | [1] |
Table 2: Impact on Peptide Stability
| Peptide Context | Proline Analog | Observed Effect on Thermal Stability (Tm) | Reference |
| Collagen Model Peptides | (4R)-Fluoroproline in Yaa position of (Pro-Yaa-Gly)10 | Increased stability compared to hydroxyproline (B1673980) | [1] |
| Collagen Model Peptides | (4S)-Fluoroproline in Yaa position of (Pro-Yaa-Gly)10 | Decreased stability | [1] |
| Trp-cage Miniprotein | (4R)-Fluoroproline at position 12 | Increased thermostability | [1] |
| Trp-cage Miniprotein | (4S)-Fluoroproline at position 12 | Decreased thermostability | [1] |
| Collagen Mimicking Peptides | (4R)-Aminoproline | No significant stabilizing effect on triple helix formation. | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols for the synthesis and analysis of peptides containing fluoro-proline and amino-proline.
Solid-Phase Peptide Synthesis (SPPS)
Peptides containing fluoro-proline or amino-proline can be synthesized using standard Fmoc-based solid-phase peptide synthesis protocols. A common method for introducing these analogs is through "proline editing," where a precursor like hydroxyproline is incorporated and then chemically modified on the resin.[1][3]
General Protocol for Proline Editing:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amide peptides).
-
Fmoc-Hydroxyproline Coupling: Couple Fmoc-(4R)-hydroxyproline (Fmoc-Hyp-OH) to the resin using standard coupling reagents like HBTU/HOBt and DIEA in DMF.
-
Peptide Chain Elongation: Continue the peptide synthesis by sequential Fmoc deprotection (typically with 20% piperidine (B6355638) in DMF) and coupling of the subsequent Fmoc-protected amino acids.
-
On-Resin Modification of Hydroxyproline:
-
For Fluoro-proline: After completing the peptide sequence, the hydroxyl group of the Hyp residue can be fluorinated with inversion of configuration using a fluorinating agent like diethylaminosulfur trifluoride (DAST).[3]
-
For Amino-proline: The hydroxyl group can be converted to an azide (B81097) via a two-step process (sulfonylation followed by azide substitution), and then reduced to an amine.[3]
-
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique to elucidate the conformational details of peptides in solution, including proline ring pucker and cis/trans isomerism. For fluoro-proline containing peptides, 19F NMR provides a sensitive probe of the local environment.
Protocol for Conformational Analysis by NMR:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O, CD3OH, or a buffer solution in D2O). The concentration typically ranges from 0.5 to 5 mM.
-
1D 1H and 19F NMR: Acquire one-dimensional proton and fluorine (for fluoro-proline peptides) spectra to assess sample purity and observe the chemical shifts of key resonances. The presence of distinct sets of signals can indicate the presence of both cis and trans isomers.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are crucial for determining the three-dimensional structure. Specific NOE patterns, such as the distance between the α-proton of the preceding residue and the δ-protons of proline, can distinguish between cis and trans isomers.
-
HSQC (Heteronuclear Single Quantum Coherence): For peptides containing 13C or 15N labels, this experiment correlates protons with their directly attached heteroatoms, aiding in resonance assignment.
-
-
Analysis of Proline Ring Pucker: The ring pucker can be inferred from the analysis of 3JHα-Hβ coupling constants and specific NOE patterns within the proline ring. For 4,4-difluoroproline, the difference in the chemical shifts of the two fluorine atoms (ΔδFF) is a direct reporter of the ring pucker preference.[4]
-
pH Titration (for Amino-proline peptides): Acquire a series of NMR spectra at different pH values to monitor chemical shift changes and determine the pKa of the amino group and observe any pH-dependent conformational transitions.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure content of peptides and to monitor conformational changes, such as thermal unfolding or pH-induced transitions.
Protocol for CD Analysis:
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer). The final peptide concentration for far-UV CD is typically in the range of 10-100 µM.
-
Instrument Setup: Use a quartz cuvette with a path length of 1 mm for far-UV measurements (190-260 nm).
-
Data Acquisition:
-
Record a baseline spectrum of the buffer.
-
Record the CD spectrum of the peptide solution.
-
Subtract the baseline from the peptide spectrum.
-
-
Thermal Denaturation: To determine the melting temperature (Tm), record CD spectra at a specific wavelength (e.g., 222 nm for α-helical peptides) as a function of increasing temperature.
-
pH Titration (for Amino-proline peptides): Record CD spectra at various pH values to observe any pH-induced changes in the secondary structure.
-
Data Analysis: Convert the raw data (in millidegrees) to mean residue ellipticity [θ] to allow for comparison between different peptides.
Visualizing Conformational Effects and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and experimental workflows discussed in this guide.
Caption: Conformational preferences of (4R)- and (4S)-fluoroproline.
Caption: pH-responsive conformational change of amino-proline.
References
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of (4S)-1-Boc-4-amino-D-proline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of (4S)-1-Boc-4-amino-D-proline, a key building block in synthetic chemistry. Adherence to these protocols is critical for ensuring a safe laboratory environment and compliance with regulatory standards.
Hazard Assessment and Classification
Key Hazard Considerations:
| Hazard Type | Precautionary Measures |
| Skin and Eye Contact | Wear appropriate Personal Protective Equipment (PPE), including safety glasses and gloves.[3] |
| Inhalation | Handle in a well-ventilated area or under a fume hood to avoid inhaling dust.[3][4] |
| Ingestion | Avoid ingestion. In case of accidental ingestion, rinse the mouth with water and seek medical attention.[4] |
| Environmental | Prevent release into the environment. Do not dispose of in sewer systems or waterways.[5][6] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound and its contaminated waste.
1. Waste Identification and Segregation:
-
Solid Waste: Collect unreacted this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and any spill cleanup materials in a designated, compatible waste container.[1]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled container for liquid chemical waste. Do not mix with incompatible waste streams.[7] For instance, avoid mixing acidic solutions with basic solutions or with reactive chemicals.[8]
2. Container Selection and Labeling:
-
Use a chemically resistant, leak-proof container with a secure lid.[5] High-density polyethylene (B3416737) (HDPE) containers are generally suitable for this type of chemical waste.
-
The container must be clearly labeled with the words "Hazardous Waste" (or as required by your institution's specific guidelines) and the full chemical name: "this compound".[1][8] Also, indicate the approximate quantity of the waste.
3. Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[8]
-
Ensure the storage area is cool, dry, and well-ventilated, away from heat sources and direct sunlight.[1]
4. Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[8]
-
Follow all institutional and local regulations for hazardous waste disposal.[5]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. acs.org [acs.org]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. danielshealth.com [danielshealth.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling (4S)-1-Boc-4-amino-D-proline
This guide provides critical safety, handling, and disposal information for (4S)-1-Boc-4-amino-D-proline, a Boc-protected amino acid derivative. Adherence to these protocols is essential for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound in a solid form, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to protect against splashes or airborne particles. A face shield may be necessary when handling larger quantities or if there is a significant risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable option. Always inspect gloves for tears or degradation before use and replace them immediately if compromised.[2] |
| Body Protection | Laboratory Coat | A buttoned, full-length lab coat should be worn to protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the solid compound to avoid inhalation of dust particles.[3] Work in a well-ventilated area or a chemical fume hood. |
| Foot Protection | Closed-Toe Shoes | Should always be worn in a laboratory setting to protect feet from spills and falling objects.[4] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound during routine laboratory operations.
-
Preparation : Before handling the compound, ensure the workspace is clean and uncluttered. Locate the nearest emergency shower and eyewash station.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer :
-
Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.[2]
-
If transferring to a solution, add the solid slowly to the solvent to prevent splashing.
-
-
Dissolving the Compound :
-
When preparing solutions, be aware of the solvents used. For instance, Boc deprotection often involves strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents like dichloromethane (B109758) (DCM) or dioxane.[5][6][7] These reagents require careful handling in a fume hood.
-
-
Post-Handling :
-
After handling, thoroughly wash your hands with soap and water, even if gloves were worn.[2]
-
Clean any contaminated surfaces with an appropriate solvent.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All materials contaminated with this compound, including unused compound, empty containers, and disposable PPE (gloves, etc.), must be treated as hazardous chemical waste.[2]
-
Containerization : Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Institutional Guidelines : Dispose of the chemical waste in accordance with your institution's and local environmental regulations. Contact your Environmental Health and Safety (EHS) department for specific disposal procedures.[2]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow from preparation to disposal.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. benchchem.com [benchchem.com]
- 3. (4S)-4-(Boc-amino)-1-Fmoc-D-proline 95% | CAS: 1820570-42-0 | AChemBlock [achemblock.com]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
